SW43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H45N3O4 |
|---|---|
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31) |
Clé InChI |
CJQNACPQMWELAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCN |
Origine du produit |
United States |
Foundational & Exploratory
SW43: A Technical Guide to its Sigma-2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity of the novel ligand SW43 for the sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97). This guide consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a vital resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the sigma-2 receptor has been determined through competitive binding assays. The data, presented below, facilitates a comparative analysis with other known sigma-2 receptor ligands.
| Ligand | IC50 (nM) | Radioligand | Tissue Source | Reference |
| This compound | 18 ± 2.1 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| Siramesine (SRM) | 1.9 ± 0.1 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| SV119 | 7.8 ± 1.7 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| (+)-Pentazocine | 1381 ± 33 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
Table 1: Comparative Binding Affinities for the Sigma-2 Receptor. The IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols: Sigma-2 Receptor Competitive Binding Assay
The determination of the binding affinity of this compound for the sigma-2 receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology based on established protocols.
Materials and Reagents
-
Tissue Homogenate: Membrane preparations from cells or tissues expressing the sigma-2 receptor (e.g., Panc02 tumor cells, rat liver).
-
Radioligand: A high-affinity sigma-2 receptor radioligand, such as [¹²⁵I]-ISO-2 or [³H]-DTG.
-
Competing Ligands: this compound and other compounds of interest.
-
Masking Ligand (for non-selective radioligands): (+)-Pentazocine to saturate sigma-1 receptors when using a non-selective radioligand like [³H]-DTG.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) or similar.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail (for ³H) or Gamma Counter Tubes (for ¹²⁵I).
-
Glass Fiber Filters.
-
Filtration Apparatus.
Procedure
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100-300 µ g/assay tube.
-
-
Competitive Binding Assay:
-
To each assay tube, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (e.g., this compound).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled sigma-2 ligand (e.g., 10 µM haloperidol or siramesine).
-
If using a non-selective radioligand like [³H]-DTG, include a masking concentration of (+)-pentazocine (e.g., 100-300 nM) in all tubes to block binding to sigma-1 receptors.
-
Incubate the mixture at room temperature for a specified period (e.g., 90-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail (for ³H) or in gamma counter tubes (for ¹²⁵I).
-
Measure the radioactivity using a liquid scintillation counter or a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competing ligand concentration.
-
Determine the IC50 value, the concentration of the competing ligand that displaces 50% of the specific radioligand binding, using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1. Workflow for a sigma-2 receptor competitive binding assay.
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor (TMEM97) is implicated in a variety of cellular processes. Its activation by ligands such as this compound can modulate several downstream signaling pathways.
Cholesterol Homeostasis
A primary function of the sigma-2 receptor is the regulation of cholesterol homeostasis. It forms a complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDLR (Low-Density Lipoprotein Receptor) to facilitate the uptake of LDL.[2][3] It also interacts with NPC1 (Niemann-Pick C1) to regulate the transport of cholesterol out of lysosomes.[2][3]
Cell Proliferation and Apoptosis
The sigma-2 receptor is overexpressed in proliferating cancer cells and its ligands can induce apoptosis.[4][5][6] This is mediated through several pathways:
-
EGFR/MAPK Pathway: The sigma-2 receptor can interact with the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling through the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[7]
-
NF-κB Pathway: this compound, when conjugated with a SMAC mimetic, has been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, immunity, and cell survival.
-
Caspase Activation: Sigma-2 receptor ligands, including this compound, can induce apoptosis through both caspase-dependent and -independent mechanisms.[5]
Figure 2. Sigma-2 receptor signaling pathways modulated by this compound.
This technical guide provides a foundational understanding of the sigma-2 receptor binding characteristics of this compound and its implications for cellular signaling. The provided data and protocols are intended to support further research and development of this compound and other sigma-2 receptor ligands as potential therapeutic agents.
References
- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
SW43: A Novel Sigma-2 Receptor Ligand for Pancreatic Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
SW43 is a novel, high-affinity sigma-2 (σ2) receptor ligand that has demonstrated significant potential as an anti-cancer agent, particularly in pancreatic cancer. This technical guide elucidates the core mechanism of action of this compound in cancer cells, detailing its induction of apoptosis through reactive oxygen species (ROS) generation and its synergistic effects with standard chemotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Sigma-2 Receptor Target
The sigma-2 receptor is a promising target for cancer therapy due to its overexpression in a wide range of proliferating tumor cells, including pancreatic cancer, while having limited expression in quiescent, healthy tissues.[1][2][3] Ligands that bind to the σ2 receptor can be internalized by cancer cells, offering a pathway for targeted drug delivery and induction of cell death. This compound has emerged as a potent σ2 receptor ligand, demonstrating superior cytotoxicity in pancreatic cancer cell lines compared to its predecessor, SV119.[1]
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, a form of programmed cell death.[1] This process is initiated through a signaling cascade that is at least partially dependent on the generation of intracellular reactive oxygen species (ROS).
Role of Reactive Oxygen Species (ROS)
Treatment of pancreatic cancer cells with this compound leads to an increase in intracellular ROS.[1] ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The apoptotic effects of this compound can be partially mitigated by treatment with the antioxidant α-tocopherol, confirming the role of ROS in its mechanism.[1]
Caspase-3 Activation and Apoptotic Pathway
This compound treatment has been shown to induce the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1] However, the inability of a caspase-3 inhibitor to completely prevent this compound-induced cell death suggests that this compound may also act through a caspase-independent apoptotic pathway.[1] This dual mechanism could be advantageous in overcoming resistance to conventional chemotherapy that often relies on caspase-dependent apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity of Sigma-2 Ligands in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (μM) | SV119 IC50 (μM) | Siramesine (SRM) IC50 (μM) |
| Panc02 (mouse) | 21 | 50 | 11 |
| BxPC3 (human) | 56 | 106 | 36 |
| Cfpac (human) | 33 | 75 | 24 |
| Panc1 (human) | 48 | 98 | 28 |
Data extracted from Hornick et al., 2010.[1]
Table 2: In Vivo Efficacy of this compound in a Panc02 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm3) at Day 27 | P-value vs. Vehicle |
| Vehicle | 141 | - |
| Gemcitabine | 76 | < 0.001 |
| This compound | 67 | < 0.001 |
| This compound + Gemcitabine | 27 | < 0.001 |
Data extracted from Hornick et al., 2010.[1]
Synergistic Effects with Gemcitabine
A significant aspect of this compound's therapeutic potential is its ability to enhance the efficacy of standard-of-care chemotherapy. In preclinical models of pancreatic cancer, the combination of this compound and gemcitabine resulted in a synergistic effect, leading to a greater reduction in tumor volume than either agent alone.[1] This combination therapy led to the stabilization of tumor volume during the treatment period.[1]
The workflow for investigating the synergistic effects of this compound and gemcitabine is depicted below:
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method:
-
Pancreatic cancer cell lines (Panc02, BxPC3, Cfpac, Panc1) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound, SV119, or siramesine for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Apoptosis Assay (Annexin-V Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Method:
-
Panc02 cells were treated with this compound (25 μM) with or without 24-hour pre-treatment with gemcitabine (500 nM).
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells (Annexin V-positive) were quantified using a flow cytometer.
-
Caspase-3 Activity Assay
-
Objective: To measure the activity of caspase-3 in response to this compound.
-
Method:
-
Cells were treated with this compound.
-
Cell lysates were prepared.
-
The protein concentration of the lysates was determined.
-
Lysates were incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
The absorbance or fluorescence was measured over time to determine the rate of substrate cleavage, which is proportional to caspase-3 activity.
-
In Vivo Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with gemcitabine in a preclinical model.
-
Method:
-
Female C57BL/6 mice were subcutaneously inoculated with 1 x 106 Panc02 cells.
-
When tumors reached approximately 5 mm in diameter, mice were randomized into four treatment groups: vehicle, gemcitabine (100 mg/kg every 3 days), this compound (20 mg/kg daily), and this compound + gemcitabine.
-
Treatments were administered for 14 days.
-
Tumor volumes were measured every other day using calipers and calculated using the formula: (length × width2) / 2.
-
At the end of the study, tumors were excised and weighed.
-
Conclusion and Future Directions
This compound is a promising novel sigma-2 receptor ligand with a distinct mechanism of action in pancreatic cancer cells. Its ability to induce ROS-mediated apoptosis, partially independent of caspase-3, and its synergistic activity with gemcitabine highlight its potential as a valuable therapeutic agent. The data presented in this guide provide a strong rationale for the continued clinical development of this compound for the treatment of pancreatic cancer and potentially other solid tumors with high sigma-2 receptor expression. Future research should focus on further elucidating the downstream effectors of the ROS-mediated signaling pathway and identifying biomarkers to predict patient response to this compound therapy.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of SW43, a Selective Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW43 is a synthetic, high-affinity selective agonist for the sigma-2 (σ2) receptor, a protein overexpressed in proliferating cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the rationale behind the design of this compound as a derivative of the lead compound SV119, its chemical synthesis, and its mechanism of action in inducing cancer cell death. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of targeting the sigma-2 (σ2) receptor, which is notably overexpressed in a variety of tumor types, including pancreatic cancer. The development of selective σ2 receptor ligands has been a key focus in the search for novel anticancer agents.
This compound was designed as a derivative of the existing sigma-2 ligand, SV119 . The chemical structure of this compound is based on a 9-azabicyclo[3.3.1]nonan-3α-yl ring with an aminoalkyl extension. The modifications from the parent compound were aimed at enhancing its biological activity and drug-like properties. Specifically, this compound features a (2,5-Dimethoxy-phenyl)-carbamic acid ester moiety and a 10-aminodecyl chain attached to the nitrogen of the bicyclic core. This design strategy aimed to optimize the binding affinity and selectivity for the σ2 receptor.
The IUPAC name for this compound is (2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester , and its CAS number is 1421931-15-8 .
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Sigma-2 (σ2) Receptor Kᵢ (nM) | Sigma-1 (σ1) Receptor Kᵢ (nM) | Selectivity (σ1/σ2) |
| This compound | 13 | >1000 | >76 |
Data sourced from publicly available information.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| Pancreatic Cancer Cells | Pancreatic | 1-5 |
| Breast Cancer Cells | Breast | 1-5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 3: In Vivo Antitumor Activity in a Pancreatic Cancer Model
| Treatment Group | Effect on Tumor Volume |
| Vehicle Control | Progressive tumor growth |
| Gemcitabine | Tumor growth inhibition |
| This compound | Tumor growth inhibition (comparable to gemcitabine) |
| This compound + Gemcitabine | Stabilization of tumor volume |
This data highlights the synergistic effect of this compound with standard chemotherapy.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis can be inferred from related publications and general organic chemistry principles. The core of the molecule is the 9-azabicyclo[3.3.1]nonane skeleton. The synthesis would likely involve the following key steps:
-
Synthesis of the 9-Azabicyclo[3.3.1]nonane Core: This bicyclic amine can be prepared through various established methods, often involving a Robinson-Schöpf type condensation or other cyclization strategies.
-
Introduction of the Carbamate Moiety: The hydroxyl group at the 3-position of the bicyclic core would be reacted with a (2,5-dimethoxyphenyl)isocyanate or a related activated carbamate precursor.
-
Alkylation of the Bicyclic Nitrogen: The secondary amine of the 9-azabicyclo[3.3.1]nonane is then alkylated with a protected 10-aminodecyl halide or tosylate. A common protecting group for the terminal amine would be a Boc or Cbz group.
-
Deprotection: The final step would involve the removal of the protecting group from the terminal amine to yield this compound.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the multi-step synthesis of this compound.
Experimental Protocols
General Protocol for Sigma-2 Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the sigma-2 receptor.
-
Preparation of Membranes: Homogenize tissues or cells known to express sigma-2 receptors (e.g., liver, specific cancer cell lines) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled sigma-2 ligand (e.g., [³H]DTG), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of cell viability against the compound concentration. Determine the IC₅₀ value from the dose-response curve.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by binding to the sigma-2 receptor, which leads to the induction of apoptosis, a form of programmed cell death.[1][2] The downstream signaling events following the activation of the sigma-2 receptor by this compound are complex and involve multiple cellular pathways.
The primary mechanism of this compound-induced apoptosis is believed to be through the induction of oxidative stress and lysosomal membrane permeabilization . This leads to the release of lysosomal contents into the cytoplasm, further contributing to cellular damage and triggering apoptotic cascades. While caspase-3 activity is increased upon treatment with this compound, studies have shown that apoptosis can also proceed in a caspase-independent manner.
Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified diagram of the proposed signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a promising selective sigma-2 receptor agonist with demonstrated in vitro and in vivo anticancer activity, particularly in pancreatic cancer models. Its ability to induce apoptosis through oxidative stress and lysosomal membrane permeabilization, as well as its synergistic effects with standard chemotherapies like gemcitabine, make it a compelling candidate for further preclinical and clinical development.
Future research should focus on elucidating the detailed molecular interactions between this compound and the sigma-2 receptor, further defining the downstream signaling pathways, and exploring its efficacy in a broader range of cancer types. The development of a detailed and scalable synthesis protocol will also be crucial for advancing this compound towards clinical applications. The use of this compound as a targeting moiety for the delivery of other cytotoxic agents to tumors is another promising avenue for future investigation.
References
SW43 Ligand: A Deep Dive into its Function and Cellular Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic ligand SW43 has emerged as a significant subject of investigation in oncology, particularly for its potent anti-cancer properties. Identified as a selective agonist for the sigma-2 receptor, now known as Transmembrane Protein 97 (TMEM97), this compound has demonstrated considerable efficacy in preclinical models of various cancers, most notably pancreatic cancer. This technical guide provides a comprehensive overview of the function of this compound, its cellular targets, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Function and Cellular Interactions of this compound
The primary molecular target of this compound is the sigma-2 receptor (TMEM97), a protein that is frequently overexpressed in proliferating cancer cells[1][2]. By binding to this receptor, this compound initiates a cascade of cellular events that culminate in apoptotic cell death[1][2].
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to the sigma-2 receptor and its cytotoxic effects on cancer cell lines.
Table 1: Binding Affinity of this compound for the Sigma-2 Receptor
| Cell Line/Tissue Source | Assay Method | Parameter | Value (nM) |
| Panc02 Tumor Membrane Homogenates | Competitive Radioligand Binding with [¹²⁵I]-ISO-2 | IC₅₀ | 18 ± 2.1[1][3] |
Table 2: Cytotoxic Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay Method | Parameter | Value (µM) |
| Panc02 | CellTiter-Glo® | IC₅₀ | 21 ± 0[4] |
| AsPC1 | CellTiter-Glo® | IC₅₀ | 38 ± 2 |
| BxPC3 | CellTiter-Glo® | IC₅₀ | 39 ± 5 |
| Cfpac | CellTiter-Glo® | IC₅₀ | 56 ± 12 |
| Panc1 | CellTiter-Glo® | IC₅₀ | 40 ± 8 |
| MiaPaCa-2 | CellTiter-Glo® | IC₅₀ | 42 ± 10 |
Signaling Pathways Modulated by this compound
The binding of this compound to the sigma-2 receptor triggers a signaling cascade that ultimately leads to cancer cell death. A key event in this pathway is the generation of reactive oxygen species (ROS), which in turn leads to lysosomal membrane permeabilization and the subsequent release of catastrophic enzymes.
Caption: Signaling cascade initiated by this compound binding to the sigma-2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's function.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, which is indicative of metabolically active cells.
Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Steps:
-
Seed pancreatic cancer cells in a 96-well opaque-walled plate and culture overnight.
-
Treat the cells with a serial dilution of this compound (ranging from 1 to 1000 µM) or DMSO as a vehicle control.
-
Incubate the plate for 18 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol describes the use of 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA) to measure intracellular ROS levels.
Workflow:
Caption: Workflow for detecting intracellular ROS using carboxy-H₂DCFDA.
Detailed Steps:
-
Culture pancreatic cancer cells to the desired confluency.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with carboxy-H₂DCFDA at a final concentration of 10 µM.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in fresh media and treat with this compound at the desired concentration.
-
Incubate for the desired time period.
-
Analyze the fluorescence of the oxidized probe (2',7'-dichlorofluorescein) using a flow cytometer with excitation at ~495 nm and emission at ~529 nm.
Lysosomal Membrane Permeability Assay
This protocol utilizes the metachromatic dye Acridine Orange (AO) to assess the integrity of the lysosomal membrane.
Workflow:
Caption: Workflow for assessing lysosomal membrane permeability with Acridine Orange.
Detailed Steps:
-
Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.
-
Incubate the cells with Acridine Orange (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with fresh medium to remove the excess dye.
-
Treat the cells with this compound at the desired concentration.
-
Immediately visualize the cells using a fluorescence microscope.
-
Intact lysosomes will fluoresce bright red, while the cytoplasm and nucleus will show faint green fluorescence. Upon lysosomal membrane permeabilization, the red fluorescence will diminish, and the green fluorescence in the cytoplasm and nucleus will increase as the dye redistributes.
Conclusion
This compound is a promising anti-cancer agent that selectively targets the sigma-2 receptor (TMEM97), leading to caspase-independent apoptosis in cancer cells. Its mechanism of action involves the induction of oxidative stress and subsequent lysosomal membrane permeabilization. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel cancer therapies targeting the sigma-2 receptor. Further investigation into the precise molecular mechanisms connecting sigma-2 receptor activation to ROS production and the specific cathepsins involved in the apoptotic cascade will be crucial for advancing our understanding of this potent anti-cancer ligand.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of SW43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of SW43, a novel sigma-2 receptor ligand. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's anti-cancer potential, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Core Findings
This compound has demonstrated significant cytotoxic effects in various pancreatic cancer cell lines.[1] Studies indicate that this compound's mechanism of action is multifaceted, involving the induction of apoptosis and the generation of oxidative stress.[1][2] The compound has shown greater efficacy in reducing cell viability compared to its predecessor, SV119, and exhibits an additive effect when used in combination with the chemotherapeutic agent gemcitabine.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and mouse pancreatic adenocarcinoma cell lines after 18 hours of treatment.[1] These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Type | IC50 (µM) |
| AsPC1 | Human | 21-56 |
| BxPC3 | Human | 21-56 |
| Cfpac | Human | 21-56 |
| Panc1 | Human | 21-56 |
| MiaPaCa-2 | Human | 21-56 |
| Panc02 | Mouse | 21-56 |
Note: The source provides a range of IC50 values (21-56 µM) for this compound across the tested cell lines.[1]
Table 2: Comparative Cytotoxicity of Sigma-2 Ligands
This table presents a comparison of the IC50 values for this compound and two other sigma-2 ligands, SV119 and SRM, in pancreatic cancer cell lines. The data indicates the relative cytotoxic potency of these compounds.[1]
| Compound | IC50 Range (µM) | Relative Cytotoxicity |
| SV119 | 50-106 | < |
| This compound | 21-56 | < |
| SRM | 11-36 |
Experimental Protocols
In Vitro Cell Viability Assay
The cytotoxicity of this compound was determined using a cell viability assay. The following protocol is a generalized representation based on the available literature.
-
Cell Culture: Human and mouse pancreatic adenocarcinoma cell lines (AsPC1, BxPC3, Cfpac, Panc1, MiaPaCa-2, and Panc02) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound (ranging from 1 to 1000 µM) for 18 hours.[1]
-
Viability Assessment: Following treatment, cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, which is converted into formazan crystals by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the cell viability data.[1]
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cancer cell death. This compound, as a sigma-2 receptor ligand, is believed to induce cytotoxicity through mechanisms involving oxidative stress, lysosomal membrane permeabilization, and endoplasmic reticulum (ER) stress.[2]
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the key steps involved in the in vitro assessment of this compound's cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity in vitro.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the interconnectedness of the key mechanisms through which this compound is thought to exert its cytotoxic effects.
Caption: Interplay of mechanisms in this compound-induced cell death.
References
The Role of SW43, a Sigma-2 Receptor Ligand, in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the lack of disease-modifying therapies. A growing body of research has identified the sigma-2 receptor (S2R), now known to be the transmembrane protein 97 (TMEM97), as a promising therapeutic target.[1][2] SW43, a selective sigma-2 receptor ligand, has emerged as a compound of interest in this area.[1] This technical guide provides an in-depth overview of the role of this compound in neurodegenerative disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While much of the initial research on this compound focused on its potential in oncology, its mechanism of action is increasingly being explored in the context of neurodegeneration.[3][4]
Core Mechanism of Action: The Sigma-2 Receptor (TMEM97)
The sigma-2 receptor (S2R/TMEM97) is an 18-21 kDa transmembrane protein located in the endoplasmic reticulum and is highly expressed in various regions of the brain, including the cortex and hippocampus.[1][5] S2R/TMEM97 is implicated in a variety of cellular processes that are highly relevant to the pathophysiology of neurodegenerative diseases. These include the modulation of intracellular calcium levels, regulation of autophagy, and involvement in neuroinflammatory and neuroprotective pathways.[5][6]
This compound exerts its effects by binding to S2R/TMEM97. This interaction can influence the downstream signaling pathways associated with the receptor, offering a potential avenue for therapeutic intervention in neurodegenerative conditions. A key proposed mechanism in the context of Alzheimer's disease is the modulation of amyloid-beta (Aβ) oligomer uptake.
Quantitative Data for this compound and Related Sigma-2 Receptor Ligands
The following tables summarize key quantitative data for this compound and other relevant S2R ligands to provide a comparative overview of their biochemical and cellular activities.
Table 1: Binding Affinity of this compound and Other Sigma-2 Receptor Ligands
| Ligand | Receptor | Assay Type | Preparation | IC50 (nM) | Reference |
| This compound | Sigma-2 | Competitive Binding ([125I]-ISO-2) | Panc02 Tumor Membranes | 18 ± 2.1 | [3][7] |
| SV119 | Sigma-2 | Competitive Binding ([125I]-ISO-2) | Panc02 Tumor Membranes | 7.8 ± 1.7 | [3][7] |
| Siramesine | Sigma-2 | Competitive Binding ([125I]-ISO-2) | Panc02 Tumor Membranes | 1.9 ± 0.1 | [3][7] |
| (+)-Pentazocine | Sigma-1 | Competitive Binding ([125I]-ISO-2) | Panc02 Tumor Membranes | 1381 ± 33 | [3][7] |
Table 2: Functional Activity of this compound and Other Sigma-2 Receptor Ligands in Neurodegenerative Disease Models
| Ligand | Model System | Assay | Effect | Concentration/Dose | Reference |
| This compound | Primary Rat Cortical Neurons | Amyloid-β Oligomer and Apolipoprotein E Uptake | Substantial decrease in uptake | Not specified | [1] |
| SAS-0132 | Human SK-N-SH Neuroblastoma Cells | Intracellular Ca2+ Modulation | No significant response up to 30 µM | Up to 100 µM | [5][8] |
| SAS-0132 | C. elegans model of APP-mediated neurodegeneration | Neuroprotection | Ameliorates neurodegeneration | Not specified | [5][8] |
| SAS-0132 | Thy-1 hAPPLond/Swe+ transgenic mouse model of AD | Cognitive Performance (Morris Water Maze) | Improved cognitive performance | 10 mg/kg (chronic daily dosing) | [5] |
| DKR-1677 | Wildtype Mice with Ischemia-Induced Retinal Degeneration | Neuroprotection of Retinal Ganglion Cells | Significant protection | Not specified (intravitreal injection) | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neurodegenerative disease models.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in neurodegenerative disease models.
In Vitro Amyloid-β (Aβ) Uptake Assay
Objective: To quantify the effect of this compound on the uptake of fluorescently labeled Aβ oligomers into primary neurons or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Cell culture medium and supplements
-
Poly-D-lysine coated culture plates or slides
-
Fluorescently labeled Aβ(1-42) oligomers (e.g., HiLyte™ Fluor 488)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate primary neurons or SH-SY5Y cells on poly-D-lysine coated plates/slides and culture until they reach the desired confluency and differentiation state.
-
Preparation of Aβ Oligomers: Prepare fluorescently labeled Aβ(1-42) oligomers according to established protocols. This typically involves dissolving the peptide in a suitable solvent (e.g., HFIP), followed by evaporation and resuspension in an appropriate buffer to promote oligomerization.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Aβ Incubation: Add the fluorescently labeled Aβ oligomers to the cell culture medium at a final concentration (e.g., 100-500 nM) and incubate for a defined time (e.g., 4-24 hours) at 37°C.
-
Washing and Fixation: After incubation, wash the cells multiple times with cold PBS to remove unbound Aβ. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Staining: Permeabilize the cells (if necessary) and stain with DAPI to visualize the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intracellular fluorescence intensity of the labeled Aβ per cell. The data is typically normalized to the vehicle-treated control group.
In Vivo Assessment of Cognitive Function: Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).[11][12]
Materials:
-
Transgenic AD mice and wild-type littermate controls
-
Morris water maze apparatus (a circular pool filled with opaque water)
-
A hidden escape platform
-
This compound
-
Vehicle control
-
Video tracking software
Procedure:
-
Animal Acclimation and Treatment: Acclimate the mice to the testing room and handling procedures. Administer this compound or vehicle control to the mice for a predetermined period before and during the behavioral testing (e.g., daily oral gavage or intraperitoneal injection).
-
Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform in the pool. This ensures that any observed deficits are not due to motor or visual impairments.
-
Acquisition Phase (Hidden Platform): For 5-7 consecutive days, conduct trials where the mice have to find a hidden platform submerged just below the water surface. The location of the platform remains constant throughout this phase. For each trial, place the mouse in the pool from one of four different starting positions. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis: Analyze the escape latencies and path lengths during the acquisition phase to assess learning. Analyze the data from the probe trial to evaluate memory retention. Compare the performance of the this compound-treated group with the vehicle-treated group.
Conclusion and Future Directions
This compound, as a sigma-2 receptor/TMEM97 ligand, represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Its ability to modulate the uptake of neurotoxic amyloid-β oligomers provides a clear mechanistic rationale for its investigation in Alzheimer's disease. Furthermore, the broader roles of S2R/TMEM97 in cellular processes such as autophagy and neuroinflammation suggest that this compound could have pleiotropic neuroprotective effects.
Future research should focus on a more detailed characterization of this compound in various in vivo models of neurodegeneration to assess its long-term efficacy and safety. Elucidating the precise downstream signaling events following this compound binding to S2R/TMEM97 will be crucial for a complete understanding of its therapeutic potential. The development of more specific and potent S2R/TMEM97 modulators, inspired by compounds like this compound, will undoubtedly be a key focus for drug discovery in the field of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Autophagy in Neuroinflammation: A Focus on Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
understanding the pharmacokinetics of SW43
Unable to Provide Pharmacokinetic Data for "SW43"
Following a comprehensive search for publicly available information, we were unable to identify any scientific literature, databases, or other resources pertaining to the pharmacokinetics of a compound designated "this compound". This suggests that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a misidentified name.
Without access to primary data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
We recommend verifying the compound identifier and consulting internal documentation or proprietary databases for the necessary pharmacokinetic information. Should you be able to provide the relevant data, we would be pleased to assist in structuring it into the requested format, including the generation of tables and Graphviz diagrams according to your specifications.
Initial Investigation of SW43 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and profound resistance to conventional therapies. The sigma-2 receptor, often overexpressed in proliferating cancer cells, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the initial investigation of SW43, a novel sigma-2 receptor ligand, and its derivatives in preclinical models of pancreatic cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in the field. This compound has demonstrated potent anti-cancer activity, both as a standalone agent and in combination with standard-of-care chemotherapy, by inducing a unique apoptotic pathway. Furthermore, a drug conjugate, SW IV-134, which links this compound to a Smac mimetic, has been developed to specifically target and overcome mechanisms of apoptosis evasion in pancreatic cancer cells. This guide aims to facilitate further research and development of this compound-based therapeutics for this devastating disease.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late presentation and inherent resistance to chemotherapy. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumors, including pancreatic cancer, making it an attractive target for therapeutic intervention.[1][2] Ligands that bind to the sigma-2 receptor have been shown to induce apoptosis in cancer cells.[3][4]
This compound is a novel, high-affinity sigma-2 receptor ligand that has shown significant promise in preclinical studies of pancreatic cancer.[1][5] It has been investigated as a monotherapy and in combination with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.[1][5] To enhance its therapeutic potential, a small molecule drug conjugate, SW IV-134, was synthesized by linking this compound to a Smac mimetic, SW IV-52.[6] This conjugate is designed to selectively deliver the Smac mimetic to cancer cells, thereby targeting the inhibitor of apoptosis proteins (IAPs) and augmenting apoptotic signaling.[6]
This guide will provide a detailed account of the initial preclinical investigations of this compound and SW IV-134, focusing on their mechanism of action, efficacy, and the experimental methodologies used in their evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its conjugate, SW IV-134, in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| AsPC-1 | 38 ± 4 |
| BxPC-3 | 56 ± 7 |
| Cfpac | 21 ± 3 |
| Panc-1 | 42 ± 5 |
| MiaPaCa-2 | 35 ± 6 |
| Panc02 (murine) | 28 ± 3 |
Data from Hornick et al., 2010. IC50 values represent the concentration of this compound that inhibits cell growth by 50% after 18 hours of treatment, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Panc02 Orthotopic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle (DMSO) | 1250 ± 150 | - |
| Gemcitabine (100 mg/kg) | 600 ± 100 | 52% |
| This compound (20 mg/kg) | 650 ± 120 | 48% |
| This compound + Gemcitabine | 300 ± 75 | 76% |
Data adapted from Hornick et al., 2010. Tumor volumes were measured at the end of the 28-day treatment period. The combination of this compound and gemcitabine resulted in stabilization of tumor volume during treatment.[1][5]
Table 3: Caspase Activation by SW IV-134 in AsPC-1 Pancreatic Cancer Cells
| Treatment (12 µM for 24h) | Caspase-3/7 Activation (Fold Change vs. Control) | Caspase-8 Activation (Fold Change vs. Control) | Caspase-9 Activation (Fold Change vs. Control) |
| This compound | ~1 | ~1 | ~1 |
| SW IV-52 (Smac mimetic) | ~2 | ~1.5 | ~2 |
| This compound + SW IV-52 | ~2.5 | ~2 | ~2.5 |
| SW IV-134 | > 8 | > 6 | > 5 |
Data from Krasasi et al., 2014. Caspase activity was measured using the Caspase-Glo® 3/7, 8, and 9 Assays. SW IV-134 demonstrated significantly higher activation of initiator (caspase-8 and -9) and effector (caspase-3/7) caspases compared to the individual components or their combination.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound and SW IV-134.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells in culture based on the quantification of ATP.[7][8][9][10]
-
Cell Plating: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound, SW IV-134, or vehicle control (DMSO) and incubated for the desired time period (e.g., 18, 24, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to detect the externalization of phosphatidylserine and propidium iodide (PI) to identify necrotic cells.[7]
-
Cell Treatment: Cells were treated with the compounds of interest (e.g., this compound, SW IV-134) for the specified duration.
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay (Caspase-Glo®)
This protocol is based on the Promega Caspase-Glo® 3/7, 8, and 9 Assay systems, which are homogeneous, luminescent assays that measure caspase activities.[3][11][12][13][14]
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds as described for the cell viability assay.
-
Assay Procedure:
-
Equilibrate the plate and the appropriate Caspase-Glo® Reagent (3/7, 8, or 9) to room temperature.
-
Add 100 µL of the Caspase-Glo® Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the specific caspase activity. Results are typically expressed as a fold change relative to the vehicle-treated control.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of this compound and gemcitabine.[15]
-
Cell Line: Panc02, a murine pancreatic adenocarcinoma cell line, was used.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) were used.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Make a small incision in the left abdominal flank.
-
Exteriorize the spleen and inject 1 x 10^6 Panc02 cells in 50 µL of PBS into the tail of the pancreas.
-
Return the spleen to the abdominal cavity and close the incision.
-
-
Treatment Protocol:
-
Allow the tumors to establish for 7-10 days until they are palpable.
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, gemcitabine, this compound + gemcitabine).
-
Administer treatments as specified (e.g., this compound at 20 mg/kg daily via intraperitoneal injection, gemcitabine at 100 mg/kg twice weekly via intraperitoneal injection).[16]
-
-
Tumor Monitoring and Endpoint:
-
Monitor tumor growth by palpation or imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Mechanisms of Action
This compound: Induction of Apoptosis via the Sigma-2 Receptor
This compound exerts its anti-cancer effects by binding to the sigma-2 receptor (TMEM97), which is highly expressed on the surface of pancreatic cancer cells.[1][5] The downstream signaling cascade following this compound binding leads to apoptosis. While the precise mechanism is still under full elucidation, studies on sigma-2 receptor ligands suggest a novel apoptotic pathway that can be independent of caspases.[17] However, in the context of pancreatic cancer, this compound has been shown to induce caspase-3 activity.[17] The process is also associated with the generation of reactive oxygen species (ROS), as the apoptotic effects of this compound can be partially mitigated by antioxidants.[17]
SW IV-134: Dual Targeting of Sigma-2 Receptor and IAPs
SW IV-134 is a drug conjugate that leverages the sigma-2 receptor for targeted delivery of a Smac mimetic (SW IV-52) to pancreatic cancer cells.[6] This dual-targeting strategy enhances the induction of apoptosis by simultaneously activating both the intrinsic and extrinsic apoptotic pathways.
-
Targeted Delivery: The this compound component of the conjugate binds to the overexpressed sigma-2 receptors on pancreatic cancer cells, facilitating the internalization of the entire molecule.
-
IAP Inhibition (Intrinsic Pathway): Once inside the cell, the Smac mimetic portion (SW IV-52) binds to and antagonizes inhibitor of apoptosis proteins (IAPs), such as XIAP and cIAPs.[6] This relieves the IAP-mediated suppression of caspases, particularly caspase-9, leading to the activation of the intrinsic apoptotic pathway.[6]
-
NF-κB/TNFα Activation (Extrinsic Pathway): The inhibition of cIAPs by the Smac mimetic also leads to the activation of the non-canonical NF-κB signaling pathway.[6] This results in the transcriptional upregulation and autocrine/paracrine secretion of tumor necrosis factor-alpha (TNFα). TNFα then binds to its receptor (TNFR1) on the cancer cell surface, leading to the recruitment of FADD and pro-caspase-8, and subsequent activation of caspase-8, thereby initiating the extrinsic apoptotic pathway.[6]
Clinical Status
As of the latest available information, this compound and its derivatives, including SW IV-134, are in the preclinical stage of development for the treatment of pancreatic cancer. No clinical trials involving this compound for pancreatic cancer have been registered.[18][19] The promising preclinical data, particularly the synergistic effects with gemcitabine and the enhanced efficacy of the SW IV-134 conjugate, provide a strong rationale for advancing these compounds into Phase 1 clinical trials.[1][5]
Conclusion
The initial investigation of the sigma-2 receptor ligand this compound and its conjugate SW IV-134 has revealed a promising new therapeutic avenue for pancreatic cancer. This compound demonstrates significant single-agent cytotoxicity and enhances the efficacy of standard chemotherapy in preclinical models. The development of SW IV-134 represents a sophisticated drug delivery strategy that effectively targets and overcomes key mechanisms of apoptosis resistance in pancreatic cancer cells. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research that may ultimately translate these promising preclinical findings into effective clinical therapies for patients with pancreatic cancer. Further investigation is warranted to fully elucidate the downstream signaling pathways of the sigma-2 receptor and to advance this compound and its derivatives into clinical evaluation.
References
- 1. oncommunity.org [oncommunity.org]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. Testing drugs within a tumor may combat pancreatic cancer drug resistance, ‘time machine’ suggests - Purdue University News [purdue.edu]
- 5. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase-Glo® 9 Assay Systems [promega.com]
- 14. promega.com [promega.com]
- 15. Establishment of a Pancreatic Cancer Stem Cell Model Using the SW1990 Human Pancreatic Cancer Cell Line in Nude Mice [journal.waocp.org]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 Clinical Trials in 83 Patients With Pancreatic Cancer: The M. D. Anderson Cancer Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 1 clinical trials in 83 patients with pancreatic cancer: The M. D. Anderson Cancer Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Biological Activity of SW43
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SW43, a synthetic ligand with significant potential in oncological research. The information presented herein is intended to support further investigation and application of this compound in drug discovery and development.
Core Chemical Properties of this compound
This compound is a synthetic ligand characterized by its high affinity and selectivity for the sigma-2 receptor (σ₂R).[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester | [1] |
| CAS Number | 1421931-15-8 (free base) | [1] |
| Chemical Formula | C₂₇H₄₅N₃O₄ | [1] |
| Molecular Weight | 475.67 g/mol | [1] |
| Exact Mass | 475.3410 | [1] |
| Elemental Analysis | C, 68.18%; H, 9.54%; N, 8.83%; O, 13.45% |[1] |
Pharmacological Profile
This compound's primary pharmacological action is mediated through its interaction with the sigma-2 receptor (σ₂R), which is often overexpressed in proliferating cancer cells. This interaction triggers a cascade of cellular events leading to cytotoxicity in various cancer models.
Table 2: Pharmacodynamic and Efficacy Data for this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
|---|---|---|---|
| Binding Affinity (Ki) for σ₂R | ~13 nM | Binding Assays | [1] |
| Binding Affinity (Ki) for σ₁R | >1 µM | Binding Assays | [1] |
| Cytotoxicity (IC₅₀) | 1–5 µM | Pancreatic and breast cancer cell lines |[1] |
Mechanism of Action and Signaling Pathways
This compound induces cancer cell death through multiple interconnected pathways. Its binding to the sigma-2 receptor initiates a stress response primarily involving oxidative stress, leading to mitochondrial disruption and lysosomal membrane permeabilization.[1][2] This culminates in the activation of apoptotic and autophagic cell death pathways.
The induction of cell death by this compound is heavily dependent on oxidative stress, as evidenced by the protective effects of antioxidants like N-acetylcysteine in experimental settings.[2] The persistent oxidative stress can also activate the unfolded protein response (UPR), further contributing to cellular demise.[2]
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of SW43
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a derivative of N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N-(2-methoxy-5-methylphenyl) carbamate hydrochloride (SV119) and is classified as a sigma-2 (σ2) receptor ligand.[1] Emerging research has identified sigma-2 ligands as promising therapeutic agents for cancers that are resistant to standard therapies.[1] this compound has been shown to be preferentially internalized by proliferating cancer cells, where it induces apoptosis.[1] The cytotoxic effects of this compound are heavily dependent on oxidative stress (OS), with antioxidants like N-acetylcysteine providing cellular protection.[1] The proposed mechanism of action involves the induction of persistent OS, which in turn activates the unfolded protein response (UPR) and contributes to lysosomal membrane permeabilization (LMP), ultimately leading to cell death.[1] This document provides detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells.
Data Presentation
The following tables are templates for summarizing quantitative data from in vitro experiments with this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Pancreatic Cancer (e.g., PANC-1) | Data to be determined | Data to be determined |
| Breast Cancer (e.g., MCF-7) | Data to be determined | Data to be determined |
| Glioblastoma (e.g., U-87 MG) | Data to be determined | Data to be determined |
| Normal Fibroblasts (e.g., NIH-3T3) | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| PANC-1 | Vehicle Control | Data to be determined | Data to be determined |
| PANC-1 | This compound (IC50 concentration) | Data to be determined | Data to be determined |
| PANC-1 | This compound (2x IC50 concentration) | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Treatment | Relative Protein Expression (Fold Change vs. Vehicle) |
| p-PERK | ||
| PANC-1 | Vehicle Control | 1.0 |
| PANC-1 | This compound (IC50 concentration) | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound compound
-
Cancer cell lines of interest
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate at 37°C for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound compound
-
Cancer cell lines of interest
-
Complete growth medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time. Include a vehicle control.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4]
Western Blotting
This protocol is for analyzing changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound compound
-
Cancer cell lines of interest
-
Complete growth medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PERK, ATF6, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 60 mm or 100 mm dishes and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5 minutes each.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for Western Blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SW43 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a novel and potent sigma-2 (σ2) receptor ligand that has demonstrated significant cytotoxic effects in various cancer cell lines, particularly in pancreatic cancer.[1] The σ2 receptor is often overexpressed in proliferating tumor cells, making it an attractive target for cancer therapy. This compound induces apoptosis, at least in part, through the generation of reactive oxygen species (ROS) and has been shown to be more effective than other similar compounds. Furthermore, this compound can enhance the efficacy of standard chemotherapeutic agents like gemcitabine, highlighting its potential as a combination therapy agent.[1][2]
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to evaluate its anti-cancer properties.
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and murine pancreatic cancer cell lines after a 72-hour treatment period.
| Cell Line | This compound IC50 (µM) |
| BxPC3 | 21 |
| AsPC1 | 56 |
| Cfpac | 35 |
| Panc1 | 48 |
| MiaPaCa-2 | 42 |
| Panc02 (murine) | 28 |
Data compiled from published studies.
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces apoptosis through a mechanism involving the sigma-2 receptor, leading to mitochondrial dysfunction and oxidative stress.
Caption: this compound binds to the sigma-2 receptor, leading to mitochondrial dysfunction, increased ROS, caspase-3 activation, and ultimately apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Pancreatic cancer cells (e.g., BxPC3, Panc1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range based on the known IC50 values (e.g., 1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Seed cells in a suitable culture dish and treat with this compound (e.g., at a concentration of 25 µM) for 18-24 hours.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
4. Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using a fluorescent probe like DCFDA.
Procedure:
-
Seed cells in a 96-well black plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for a shorter duration, typically 1-6 hours.
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., 10 µM DCFDA) in buffer and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission at 485/535 nm for DCFDA).
-
The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
This compound is a promising anti-cancer agent that induces apoptosis in cancer cells through the sigma-2 receptor pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cell culture models. These assays are essential for the preclinical evaluation of this compound and can aid in the development of novel cancer therapies.
References
Application Notes and Protocols for Measuring SW43 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a selective ligand and agonist for the sigma-2 receptor, a protein overexpressed in various cancer cell types, making it a person of interest for targeted cancer therapies.[1][2] Understanding the binding kinetics of this compound to the sigma-2 receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for three widely used label-free techniques for measuring the binding kinetics of small molecules like this compound to their protein targets: Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Key Concepts in Binding Kinetics
The interaction between a ligand (L) and a protein (P) to form a complex (LP) is a dynamic process characterized by the rates of association and dissociation.
-
Association rate constant (k_on_ or k_a_): The rate at which the ligand and protein bind to form a complex. Measured in M⁻¹s⁻¹.
-
Dissociation rate constant (k_off_ or k_d_): The rate at which the complex breaks apart into the ligand and protein. Measured in s⁻¹.
-
Equilibrium dissociation constant (K_D_): A measure of the affinity of the ligand for the protein. It is the ratio of the off-rate to the on-rate (k_off_/k_on_). A lower K_D_ value indicates a higher binding affinity. Measured in Molar (M).
Data Presentation: Quantitative Binding Kinetics of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the binding of this compound to the sigma-2 receptor, as would be obtained using the described techniques.
Table 1: Surface Plasmon Resonance (SPR) Data
| Analyte (this compound) Conc. (nM) | Association Rate (k_on_) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (k_off_) (10⁻⁴ s⁻¹) | Equilibrium Dissociation Constant (K_D_) (nM) |
| 10 | 2.1 | 4.5 | 21.4 |
| 25 | 2.3 | 4.6 | 20.0 |
| 50 | 2.2 | 4.4 | 20.0 |
| 100 | 2.4 | 4.7 | 19.6 |
| 250 | 2.3 | 4.5 | 19.6 |
| Average | 2.26 | 4.54 | 20.1 |
Table 2: Bio-layer Interferometry (BLI) Data
| Analyte (this compound) Conc. (nM) | Association Rate (k_on_) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (k_off_) (10⁻⁴ s⁻¹) | Equilibrium Dissociation Constant (K_D_) (nM) |
| 15 | 1.9 | 4.2 | 22.1 |
| 30 | 2.0 | 4.3 | 21.5 |
| 60 | 2.1 | 4.1 | 19.5 |
| 120 | 2.0 | 4.2 | 21.0 |
| 240 | 1.9 | 4.0 | 21.1 |
| Average | 1.98 | 4.16 | 21.0 |
Table 3: Isothermal Titration Calorimetry (ITC) Data
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Association Constant (K_A_) | 5.2 x 10⁷ M⁻¹ |
| Equilibrium Dissociation Constant (K_D_) | 19.2 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 6.7 cal/mol/deg |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[3][4][5][6]
Experimental Workflow
Caption: SPR experimental workflow for measuring this compound binding kinetics.
Protocol:
-
Preparation:
-
Prepare a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly.
-
Reconstitute and purify the sigma-2 receptor (TMEM97).[7] Dilute the protein to a final concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Prepare a dilution series of this compound in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K_D_.
-
-
Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the sigma-2 receptor solution over the activated surface to achieve the desired immobilization level (typically 100-200 RU for small molecule analysis).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Interaction Analysis:
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject the lowest concentration of this compound and monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
Repeat the injection cycle for each concentration of this compound.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on_, k_off_, and K_D_).
-
Bio-layer Interferometry (BLI)
BLI is another optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.[8][9][10][11]
Experimental Workflow
Caption: BLI experimental workflow for this compound binding kinetics.
Protocol:
-
Preparation:
-
Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
-
Prepare a 96-well microplate with the required solutions: assay buffer, biotinylated sigma-2 receptor (10-20 µg/mL), and a dilution series of this compound.
-
-
Assay Steps (automated by the instrument):
-
Baseline: Equilibrate the biosensors in assay buffer to establish a baseline reading.
-
Loading: Immerse the biosensors in the well containing the biotinylated sigma-2 receptor to immobilize the protein on the sensor tip.
-
Baseline: Move the biosensors back to a buffer-containing well to establish a new baseline post-loading.
-
Association: Transfer the biosensors to the wells containing the this compound dilution series to measure the association.
-
Dissociation: Move the biosensors to buffer-only wells to measure the dissociation.
-
-
Data Analysis:
-
Perform reference subtraction using a reference sensor (loaded with a non-relevant biotinylated protein or no protein).
-
Align the curves and fit the data to a 1:1 binding model to calculate k_on_, k_off_, and K_D_.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]
Experimental Workflow
Caption: ITC experimental workflow for this compound binding thermodynamics.
Protocol:
-
Sample Preparation:
-
Extensively dialyze both the sigma-2 receptor and this compound against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the small molecule.
-
Degas all solutions immediately before use to prevent bubble formation.
-
-
ITC Experiment:
-
Load the sigma-2 receptor solution (typically 5-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of this compound into the sample cell, allowing the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to sigma-2 receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites model) to determine the stoichiometry (n), association constant (K_A_), and enthalpy of binding (ΔH).
-
The dissociation constant (K_D_) is the reciprocal of K_A_, and the change in entropy (ΔS) can be calculated from the Gibbs free energy equation.
-
This compound Signaling Pathway
This compound, as a sigma-2 receptor agonist, is known to induce apoptosis and activate the NF-κB pathway in cancer cells.[1] The sigma-2 receptor, identified as TMEM97, is located in the endoplasmic reticulum and is involved in cholesterol homeostasis and can interact with other signaling proteins.[7][17][18] A simplified representation of a potential signaling pathway initiated by this compound binding is shown below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 9. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. protocols.io [protocols.io]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for SW43 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of SW43, a selective sigma-2 receptor ligand, in preclinical animal models, particularly in the context of pancreatic cancer research. The following protocols and data are compiled from published studies to guide researchers in designing their own in vivo experiments.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound administration in a pancreatic cancer mouse model.
| Parameter | Value | Animal Model | Tumor Model | Route of Administration | Vehicle | Source |
| Efficacious Dose (as single agent) | 1.1 mg/day | C57BL/6 mice | Subcutaneous Panc02 | Intraperitoneal (IP) | Not explicitly stated | [1] |
| Efficacious Dose (in combination with Gemcitabine) | 1.1 mg/day | C57BL/6 mice | Subcutaneous Panc02 | Intraperitoneal (IP) | Not explicitly stated | [1] |
| Dose of this compound component in a drug conjugate (SW IV-134) | 750 nmoles in 100 µL | C57BL/6 mice | Subcutaneous KCM | Intraperitoneal (IP) | 25% Cremophor and 75% H₂O | |
| Gemcitabine Dose (in combination therapy) | 3.0 mg/week | C57BL/6 mice | Subcutaneous Panc02 | Intraperitoneal (IP) | Not explicitly stated | [1] |
| Observed Toxicity | Minimal | C57BL/6 mice | Subcutaneous Panc02 | Intraperitoneal (IP) | Not explicitly stated | [1][2] |
Signaling Pathway
This compound, as a sigma-2 receptor agonist, induces cancer cell death through multiple signaling pathways. A key mechanism is the induction of apoptosis, which can be initiated through both intrinsic and extrinsic pathways. This involves the activation of caspases, including caspase-3, -8, and -9.[3] Furthermore, this compound has been shown to generate reactive oxygen species (ROS), which can contribute to cellular stress and trigger apoptosis.[3] In some contexts, this compound has also been linked to the activation of the NF-κB pathway.
References
Application Notes and Protocols for the Treatment of Neuronal Cells with a Novel Compound (e.g., SW43)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "SW43." The following application notes and protocols are a generalized template for the characterization of a novel compound's effects on neuronal cells. All data and pathways are illustrative.
Introduction
The discovery and development of novel therapeutic agents for neurological disorders is a critical area of research. In vitro studies using neuronal cell cultures are a fundamental first step in evaluating the potential of new compounds. This document provides a detailed protocol for the treatment of neuronal cells with a hypothetical novel compound, herein referred to as this compound, and outlines key assays for assessing its effects on neuronal viability, morphology, and signaling pathways.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. The following tables are examples of how to structure such data.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.2 ± 0.05 | 100 |
| This compound | 1 | 1.18 ± 0.06 | 98.3 |
| This compound | 10 | 1.15 ± 0.04 | 95.8 |
| This compound | 50 | 0.85 ± 0.07 | 70.8 |
| This compound | 100 | 0.45 ± 0.05 | 37.5 |
| Positive Control (e.g., Staurosporine) | 1 | 0.2 ± 0.03 | 16.7 |
Table 2: Assessment of Neurite Outgrowth in Response to this compound
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites per Cell (Mean ± SD) |
| Vehicle Control | 0 | 50 ± 5.2 | 3.1 ± 0.4 |
| This compound | 1 | 65 ± 6.1 | 3.8 ± 0.5 |
| This compound | 10 | 80 ± 7.5 | 4.5 ± 0.6 |
| Positive Control (e.g., BDNF) | 50 ng/mL | 95 ± 8.9 | 5.2 ± 0.7 |
Experimental Protocols
Protocol 1: Neuronal Cell Culture
This protocol describes the culture of a human neuroblastoma cell line, SH-SY5Y, a common model for neuronal studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Method:
-
Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells at a density of 1 x 10^5 cells/mL in appropriate culture plates.
Protocol 2: Preparation and Treatment with this compound
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Neuronal cell culture medium
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured neuronal cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well plates
-
Plate reader
Method:
-
Plate neuronal cells in a 96-well plate and treat with this compound as described in Protocol 2.
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective compound like this compound, leading to enhanced cell survival.
Application Notes and Protocols for SW43: A Tool for Studying Sigma-2 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a selective ligand for the sigma-2 (σ2) receptor, a protein that is increasingly recognized for its role in a variety of cellular processes and its potential as a therapeutic target in cancer and neurodegenerative diseases.[1][2] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cells, including a variety of tumor types, making it an attractive biomarker for cancer diagnosis and a target for anticancer therapies.[3][4] this compound, a derivative of N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N-(2-methoxy-5-methylphenyl) carbamate (SV119), has demonstrated significant potential as a tool to probe σ2 receptor function and as a potential therapeutic agent, particularly in pancreatic cancer.[5]
These application notes provide a comprehensive overview of this compound, including its binding characteristics, effects on cancer cells, and detailed protocols for its use in key in vitro and in vivo experiments.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinity and cytotoxic effects of this compound in various pancreatic cancer cell lines.
Table 1: Competitive Binding Affinity of Sigma-2 Ligands
| Ligand | IC50 (nM) for inhibiting [¹²⁵I]-ISO-2 binding in Panc02 tumor membranes (Mean ± SEM) |
| Siramesine (SRM) | 1.9 ± 0.1 |
| SV119 | 7.8 ± 1.7 |
| This compound | 18 ± 2.1 |
| (+)-Pentazocine | 1381 ± 33 |
Data from Kashiwagi et al. (2010).[5]
Table 2: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) at 18 hours |
| AsPC1 | 42 |
| BxPC3 | 56 |
| Cfpac | 38 |
| MiaPaCa-2 | 48 |
| Panc1 | 45 |
| Panc02 | 21 |
Data adapted from Kashiwagi et al. (2010).[5]
Mechanism of Action & Signaling Pathways
This compound exerts its effects primarily through its interaction with the σ2 receptor (TMEM97). While the complete signaling cascade is still under investigation, current evidence points towards the induction of apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase-3.[5] The σ2 receptor itself is implicated in cholesterol homeostasis, forming a complex with PGRMC1 and the LDL receptor to regulate cholesterol uptake.[4] It is hypothesized that ligands like this compound may disrupt these normal functions, leading to cellular stress and apoptosis. Interestingly, some studies suggest that the cytotoxic effects of certain σ2 receptor ligands may occur independently of TMEM97, indicating the complexity of their mechanism of action.[6]
Below are diagrams illustrating the proposed signaling pathways.
Experimental Protocols
I. Competitive Radioligand Binding Assay for Sigma-2 Receptors
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand, [¹²⁵I]-ISO-2, for binding to the σ2 receptor in tissue homogenates.[5][7]
Materials:
-
Receptor Source: Panc02 tumor membrane homogenates (or other tissue/cell line expressing σ2 receptors).
-
Radioligand: [¹²⁵I]-ISO-2 (a high-affinity σ2 receptor ligand).
-
Non-specific Binding Control: 1,3-Di-o-tolylguanidine (DTG) at a final concentration of 10 µM.
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine at a final concentration of 100 nM.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg per assay tube.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Radioligand, assay buffer, and membrane homogenate.
-
Non-specific Binding: Radioligand, DTG, and membrane homogenate.
-
Competition: Radioligand, various concentrations of this compound, and membrane homogenate.
-
Add (+)-pentazocine to all tubes to block binding to σ1 receptors.
-
-
Incubation: Incubate the tubes at room temperature for 120 minutes.[7]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
II. Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.[8][9][10]
Materials:
-
Cells: Pancreatic cancer cell lines (e.g., Panc02, AsPC1, BxPC3).
-
Culture Medium: Appropriate for the cell line being used.
-
This compound: Stock solution in DMSO.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 18 hours).[5]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
III. In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model in mice to evaluate the in vivo efficacy of this compound, alone or in combination with other agents like gemcitabine.[11][12][13]
Materials:
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Cells: Human pancreatic cancer cell line (e.g., MiaPaCa-2 or SU86.86) expressing a reporter gene (e.g., luciferase) if bioluminescence imaging will be used for monitoring.
-
Cell Preparation: 2 x 10⁶ cells suspended in 20 µL of a 1:1 mixture of sterile PBS and Matrigel.[12]
-
This compound Formulation: To be prepared based on solubility and stability for in vivo administration (e.g., dissolved in a vehicle such as DMSO and further diluted in saline).
-
Gemcitabine: Pharmaceutical grade.
-
Anesthesia: Isoflurane.
-
Surgical and injection equipment.
-
Imaging System: Ultrasound or bioluminescence imaging system.
Procedure:
-
Cell Implantation (Orthotopic):
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Gently inject the cell suspension into the head or tail of the pancreas.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor size non-invasively using ultrasound or bioluminescence imaging, typically starting 7-14 days post-implantation.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution.
-
This compound Group: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week).
-
Gemcitabine Group: Administer gemcitabine at a standard dose and schedule (e.g., 50 mg/kg intraperitoneally twice a week).[14]
-
Combination Group: Administer both this compound and gemcitabine according to a defined schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor growth in all groups throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes/weights between the different treatment groups.
-
Use appropriate statistical tests to determine the significance of any anti-tumor effects.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of the σ2 receptor/TMEM97. Its pro-apoptotic effects in cancer cells, particularly in combination with standard chemotherapeutics like gemcitabine, highlight its potential for further preclinical and clinical development. The protocols provided here offer a starting point for researchers to explore the multifaceted roles of the σ2 receptor and the therapeutic potential of its ligands. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to optimize its therapeutic application.
References
- 1. kumc.edu [kumc.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.br]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 13. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols for Assessing SW43-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a catabolic process involving the lysosomal degradation of cytoplasmic components. This cellular recycling pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of autophagy is a promising therapeutic strategy. These application notes provide a comprehensive guide for assessing the induction of autophagy by a novel compound, exemplified here as "SW43". The following protocols and guidelines will enable researchers to rigorously characterize the autophagic response to this compound.
Key Experimental Approaches
The core methodologies for assessing this compound-induced autophagy include:
-
Western Blotting for Autophagy Markers: To quantify the levels of key autophagy-related proteins.
-
Fluorescence Microscopy: To visualize and quantify autophagosomes and autolysosomes in living or fixed cells.
-
Transmission Electron Microscopy (TEM): To observe the ultrastructure of autophagic vesicles.
Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)
Principle
This method is one of the most widely used techniques to monitor autophagy.[4] It relies on the detection of the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes.[5] Additionally, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, is measured. A decrease in p62 levels suggests an increase in autophagic flux.
To measure autophagic flux accurately, the experiment should be performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[6] These agents block the degradation of autolysosomal content, leading to an accumulation of LC3-II. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.
Experimental Workflow
Protocol
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with various concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours).
-
For autophagic flux analysis, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment. Include vehicle controls and inhibitor-only controls.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel to ensure adequate separation of LC3-I and LC3-II.[7]
-
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. The LC3-II/β-actin ratio and p62/β-actin ratio should be calculated.
-
Data Presentation
Table 1: Densitometric Analysis of Autophagy Markers after this compound Treatment
| Treatment | Lysosomal Inhibitor | LC3-II / β-actin Ratio (Fold Change) | p62 / β-actin Ratio (Fold Change) |
|---|---|---|---|
| Vehicle Control | - | 1.0 | 1.0 |
| Vehicle Control | + | 1.5 | 1.1 |
| This compound (10 µM) | - | 2.5 | 0.4 |
| This compound (10 µM) | + | 4.8 | 0.5 |
| This compound (20 µM) | - | 3.8 | 0.2 |
| this compound (20 µM) | + | 7.2 | 0.3 |
mCherry-EGFP-LC3 Fluorescence Assay
Principle
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to monitor autophagic flux.[8][9] In neutral pH environments like the autophagosome, both EGFP and mCherry fluoresce, resulting in yellow puncta. When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment quenches the EGFP signal, while the acid-stable mCherry continues to fluoresce, resulting in red puncta.[10] An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in red puncta specifically points to efficient autophagic flux.
Protocol
-
Cell Transfection/Transduction:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect or transduce cells with a plasmid or virus encoding the mCherry-EGFP-LC3 reporter.
-
Allow 24-48 hours for protein expression. Stable cell lines are recommended for consistency.[9]
-
-
Treatment: Treat the cells with this compound at various concentrations and for different durations. Include positive (e.g., starvation with EBSS, or Rapamycin treatment) and negative (vehicle) controls.
-
Cell Fixation and Staining (Optional but recommended for microscopy):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Acquire images using a confocal microscope.
-
Capture images in the green (EGFP), red (mCherry), and blue (DAPI) channels.
-
-
Image Analysis:
-
Quantify the number of yellow (mCherry+EGFP+) puncta (autophagosomes) and red (mCherry+EGFP-) puncta (autolysosomes) per cell.
-
Use image analysis software (e.g., ImageJ/Fiji) to automate puncta counting.
-
Analyze at least 50 cells per condition.
-
Data Presentation
Table 2: Quantification of Autophagic Vesicles using mCherry-EGFP-LC3 Reporter
| Treatment | Average Yellow Puncta/Cell (Autophagosomes) | Average Red Puncta/Cell (Autolysosomes) |
|---|---|---|
| Vehicle Control | 3 ± 1 | 5 ± 2 |
| This compound (10 µM) | 12 ± 3 | 18 ± 4 |
| This compound (20 µM) | 18 ± 4 | 35 ± 6 |
| Rapamycin (Positive Control) | 15 ± 4 | 25 ± 5 |
Transmission Electron Microscopy (TEM)
Principle
TEM is the gold standard for morphological identification of autophagic structures.[11][12] It provides high-resolution images that allow for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[13][14] This method provides unequivocal evidence of autophagy but is low-throughput and requires specialized equipment and expertise.
Protocol
-
Cell Culture and Treatment:
-
Grow cells in culture dishes and treat with this compound as described in previous protocols.
-
-
Fixation:
-
Fix cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1-2 hours at room temperature.
-
-
Post-fixation and Staining:
-
Post-fix with 1% osmium tetroxide.[14]
-
Stain with uranyl acetate to enhance membrane contrast.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in an epoxy resin.
-
-
Sectioning and Imaging:
-
Quantification:
-
Capture images from random fields of view.
-
Count the number of autophagosomes and autolysosomes per cell profile.
-
It is important to analyze a sufficient number of cell profiles to obtain statistically significant data.
-
Data Presentation
Table 3: Morphometric Analysis of Autophagic Vesicles by TEM
| Treatment | Autophagosomes per Cell Profile | Autolysosomes per Cell Profile |
|---|---|---|
| Vehicle Control | 1.2 ± 0.5 | 2.5 ± 0.8 |
| this compound (20 µM) | 8.7 ± 2.1 | 12.4 ± 3.3 |
Signaling Pathway of Autophagy Induction
Autophagy is a highly regulated process controlled by a core set of Autophagy-Related (ATG) genes. The induction of autophagy is typically initiated by the inhibition of mTORC1 or the activation of AMPK, which leads to the activation of the ULK1 complex. This complex then recruits the Class III PI3K complex to the phagophore assembly site, initiating the nucleation of the autophagosomal membrane.[15]
To robustly conclude that this compound induces autophagy, a researcher must demonstrate an increase in autophagic flux. This is best achieved by showing an increased LC3-II to LC3-I conversion and p62 degradation by Western blot, particularly in the presence of lysosomal inhibitors. These findings should be corroborated by an increase in autolysosome formation (red puncta) in the mCherry-EGFP-LC3 assay and confirmed by the direct visualization of autophagic structures via TEM. By following these detailed protocols and utilizing a multi-assay approach, researchers can confidently characterize the effects of novel compounds like this compound on the autophagy pathway.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 3. crick.ac.uk [crick.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The application of traditional transmission electron microscopy for autophagy research in Caenorhabditis elegans [biophysics-reports.org]
- 13. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting SW43 solubility issues
Welcome to the technical support center for SW43. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.[1][2] For optimal results, ensure the DMSO is anhydrous and of high purity.[3]
Q2: My this compound stock solution in DMSO appears to have solid particles. What should I do?
A2: If you observe solid particles, it's possible the compound has not fully dissolved or has precipitated out of solution. Gently warm the solution to 37°C in a water bath and vortex or sonicate briefly.[1] This can help to redissolve the compound. If particles persist, it may indicate that the solubility limit in DMSO has been exceeded.
Q3: How can I prevent this compound from precipitating when I add it to my aqueous cell culture medium?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. To prevent this, we recommend the following strategies:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your full volume of media. Instead, perform an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS) before adding it to the final culture volume.[1]
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can significantly decrease its solubility.[1]
-
Ensure Rapid Mixing: After adding the diluted this compound, gently swirl the flask or plate to ensure it is evenly and quickly distributed throughout the media.[1]
-
Control Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO in the medium should be kept below 0.5% to avoid cytotoxicity.[1][4]
Q4: I observed a precipitate in my cell culture media after adding this compound. Can I still use it for my experiment?
A4: It is strongly advised not to use media with a visible precipitate. The formation of a precipitate means the actual concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1] Furthermore, the precipitate itself could be harmful to the cells.[1] It is best to discard the media and prepare a fresh solution using the preventative measures described above.
Q5: Can I use sonication or warming to redissolve this compound that has precipitated in my cell culture media?
A5: While gentle warming and brief sonication can sometimes help to redissolve a compound, this is generally not recommended as a long-term solution for precipitation in cell culture media.[1] Overheating can degrade both the this compound and media components. Moreover, the compound may precipitate again once the media returns to the incubator temperature. This approach should be used with caution and does not address the underlying solubility issue.[1]
Troubleshooting Guide
Problem: this compound is not dissolving in DMSO.
If you are having trouble dissolving this compound in DMSO, consider the following:
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can affect the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution to 37°C.[1]
-
Sonication: Brief sonication can help break up aggregates and facilitate dissolution.
-
Concentration: You may be exceeding the solubility limit of this compound in DMSO. Please refer to the solubility data table below.
Problem: this compound precipitates over time in the incubator.
This is likely due to the poor aqueous solubility of this compound. Here are some steps to troubleshoot this issue:
-
Lower the Final Concentration: If precipitation persists, you may need to use a lower final working concentration of this compound in your experiments.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your media can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[5]
-
Formulation Strategies: For in vivo studies or complex assays, consider formulating this compound with solubility-enhancing excipients, though this requires significant validation.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data can guide the preparation of stock and working solutions.
| Solvent | Solubility (at 25°C) |
| DMSO | ~50 mg/mL |
| Ethanol | ~5 mg/mL |
| Methanol | ~2 mg/mL |
| Water | <0.1 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
Note: These values are approximate and may vary depending on the specific experimental conditions such as temperature and pH.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable container.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve the compound: Vortex the solution and, if necessary, gently warm it in a 37°C water bath until the this compound is completely dissolved. A brief sonication can also be used.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Thaw stock solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is advisable to perform an intermediate dilution of the DMSO stock in pre-warmed media or PBS.
-
Add to final media volume: Add the required volume of the this compound stock solution (or the intermediate dilution) to your final volume of pre-warmed cell culture media. Ensure the final DMSO concentration is below 0.5%.
-
Mix immediately: Gently swirl the culture vessel immediately after adding the compound to ensure rapid and even distribution.
-
Visual inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visual Guides
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: this compound as a hypothetical inhibitor of an intracellular signaling cascade.
References
Technical Support Center: Optimizing SW43 Concentration for Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when determining the optimal concentration of SW43 for cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel sigma-2 receptor ligand that has shown promise in cancer therapy, particularly for pancreatic cancer.[1] It exhibits high binding affinity for sigma-2 receptors, which are overexpressed in proliferating cancer cells. This compound induces a unique form of caspase-independent apoptosis. The primary mechanism involves the induction of lysosomal membrane permeabilization (LMP), which leads to the release of lysosomal contents into the cytoplasm and a subsequent increase in cellular oxidative stress.[2]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the DMSO is anhydrous and of high purity to avoid precipitation. The stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: Based on published data for pancreatic cancer cell lines, the IC50 values for this compound generally fall within the range of 21-56 µM after an 18-hour treatment period.[1] Therefore, a sensible starting point for a dose-response experiment would be to use a serial dilution that brackets this range. For initial screening, a broad range from nanomolar to micromolar concentrations is recommended to capture the full dose-response curve.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. It is critical to include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup to account for any effects of the solvent on cell viability.
Q5: How long should I incubate the cells with this compound?
A5: The incubation time can influence the observed cytotoxicity. Published studies have used incubation times of 18 to 24 hours for assessing the cytotoxic effects of this compound on pancreatic cancer cell lines.[1][3] However, the optimal incubation time may vary depending on the cell line and the specific experimental goals. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the ideal endpoint for your specific model system.[4]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | Perform a dose-response experiment with a wider range of concentrations, extending into higher micromolar ranges. |
| Short Incubation Time | Increase the incubation time (e.g., 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest. |
| Cell Line Resistance | Consider that the cell line you are using may be inherently resistant to this compound. It is advisable to include a known sensitive cell line as a positive control. |
| Compound Instability | This compound may degrade in the cell culture medium over time. Prepare fresh dilutions of this compound for each experiment and consider replenishing the medium with fresh compound for longer incubation periods. A formal stability study using HPLC or LC-MS can also be performed. |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced proliferation and drug sensitivity. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure proper and consistent pipetting technique. Use calibrated pipettes. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of this compound precipitation after addition to the media. If precipitation is observed, refer to the troubleshooting guide for precipitation. |
Issue 3: Compound Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. Determine the maximum soluble concentration empirically through serial dilutions. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock of this compound to the aqueous medium can cause it to precipitate. To avoid this, perform a serial dilution of the stock solution in the cell culture medium. |
| Media Components | Certain components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility. Consider testing the stability and solubility in a simpler, serum-free medium for short-term experiments. |
| pH and Temperature Shifts | Changes in pH and temperature can affect compound solubility. Ensure the cell culture medium is properly buffered and equilibrated to 37°C before adding this compound. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
| AsPC-1 | 21 | 18 hours |
| BxPC-3 | 56 | 18 hours |
| Cfpac | 35 | 18 hours |
| Panc-1 | 42 | 18 hours |
| MiaPaCa-2 | 38 | 18 hours |
| Panc02 (murine) | 28 | 18 hours |
| Data summarized from a study on the effects of this compound on pancreatic cancer cell lines.[1] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Luminescent Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of this compound in pancreatic cancer cell lines.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
White, clear-bottom 96-well plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Include wells for a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
This protocol provides a method to qualitatively assess LMP, a key event in this compound-induced cell death.
Materials:
-
Acridine Orange (AO)
-
This compound
-
Complete cell culture medium
-
Phenol red-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate or in a clear-bottom plate suitable for fluorescence imaging. Allow cells to adhere overnight.
-
Acridine Orange Staining:
-
Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL) in complete cell culture medium.
-
Remove the culture medium from the cells and add the AO staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with pre-warmed PBS or phenol red-free medium.
-
This compound Treatment: Add phenol red-free medium containing the desired concentration of this compound (and a vehicle control) to the cells.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.
-
Plate Reader: Measure the red and green fluorescence intensity over time. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure oxidative stress induced by this compound.
Materials:
-
DCFDA (or H2DCFDA)
-
This compound
-
Serum-free, phenol red-free medium
-
PBS
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading:
-
Prepare a working solution of DCFDA (e.g., 10-25 µM) in pre-warmed, serum-free, phenol red-free medium.
-
Wash the cells once with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
This compound Treatment: Add serum-free, phenol red-free medium containing the desired concentration of this compound (and a vehicle control) to the cells. Include a positive control for ROS induction (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of time to monitor ROS production.
Visualizations
Caption: this compound signaling pathway leading to caspase-independent apoptosis.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Logical troubleshooting workflow for this compound cytotoxicity experiments.
References
Technical Support Center: SW43 Experimental Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with SW43.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors known to affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including solvent choice, pH, temperature, light exposure, and the presence of oxidizing or reducing agents. It is crucial to handle the compound under controlled conditions to ensure experimental reproducibility.
Q2: What is the recommended solvent for dissolving and storing this compound?
For optimal stability, it is recommended to dissolve this compound in anhydrous, deoxygenated solvents. The choice of solvent may depend on the specific experimental requirements. Refer to the table below for stability data in commonly used solvents.
Q3: How should this compound be stored to prevent degradation?
Both solid this compound and solutions should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities between this compound and common laboratory reagents?
Avoid strong acids, bases, and reactive oxygen species, as they can lead to the degradation of this compound. Compatibility with specific reagents should be tested on a small scale before proceeding with larger experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
This issue can often be traced back to the degradation of the compound.
Troubleshooting Workflow:
Technical Support Center: SW43-DOX Delivery to Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SW43-DOX drug conjugate in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the delivery of this compound-DOX to target cells.
Issue 1: Low Cytotoxicity or Lack of Cellular Response
Possible Causes:
-
Low this compound-DOX Concentration: The concentration of the drug conjugate may be too low to elicit a significant cytotoxic effect.
-
Short Incubation Time: The duration of treatment may not be sufficient for the drug to be internalized and induce apoptosis.
-
Low Sigma-2 Receptor Expression: The target cell line may not express a high enough level of the Sigma-2 receptor for effective targeting.
-
Drug Inactivation: The this compound-DOX conjugate may have degraded due to improper storage or handling.
-
Cellular Resistance: The target cells may have intrinsic or acquired resistance mechanisms to doxorubicin or ROS-induced cell death.
Troubleshooting Steps:
-
Optimize this compound-DOX Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
-
Verify Sigma-2 Receptor Expression: Assess the expression level of the Sigma-2 receptor in your target cells using techniques such as Western blotting, immunofluorescence, or flow cytometry.
-
Ensure Proper Drug Handling: Store this compound-DOX according to the manufacturer's instructions, typically protected from light and at a low temperature. Avoid repeated freeze-thaw cycles.
-
Assess Doxorubicin Sensitivity: As a control, test the sensitivity of your cell line to free doxorubicin to rule out general resistance to the cytotoxic agent.
-
Investigate Resistance Mechanisms: If resistance is suspected, explore potential mechanisms such as upregulation of antioxidant pathways or drug efflux pumps.
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to variability in the measured response.
-
Inaccurate Pipetting: Errors in pipetting this compound-DOX or other reagents can introduce significant variability.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Incomplete Drug Solubilization: If the this compound-DOX is not fully dissolved, the actual concentration delivered to the cells will be inconsistent.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain a more uniform environment.
-
Ensure Complete Solubilization: Follow the recommended procedure for dissolving the this compound-DOX conjugate. Briefly vortex or sonicate if necessary to ensure a homogenous solution.
Issue 3: Off-Target Effects or Non-Specific Toxicity
Possible Causes:
-
High this compound-DOX Concentration: Excessive concentrations can lead to non-specific uptake and toxicity, independent of Sigma-2 receptor binding.
-
Sigma-2 Receptor Expression in Non-Target Cells: If working in a co-culture system or in vivo, other cell types may also express the Sigma-2 receptor.
-
Cleavage of Doxorubicin from this compound: The linker between this compound and doxorubicin may be unstable under certain experimental conditions, leading to the release of free doxorubicin.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Identify a concentration range where this compound-DOX is effective against target cells with minimal toxicity to control (low Sigma-2 expressing) cells.
-
Characterize Sigma-2 Expression: If using complex models, assess Sigma-2 receptor expression in all relevant cell types.
-
Include a Non-Targeting Control: Use a conjugate with a non-targeting ligand or free doxorubicin at an equivalent concentration to assess non-specific toxicity.
-
Evaluate Linker Stability: If linker instability is suspected, analyze the culture medium for the presence of free doxorubicin using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is this compound-DOX and how does it work?
A1: this compound-DOX is a targeted drug conjugate consisting of this compound, a ligand that binds with high affinity to the Sigma-2 receptor, and the chemotherapeutic drug Doxorubicin (DOX). The Sigma-2 receptor is often overexpressed on the surface of various cancer cells. This compound guides the conjugate to these cancer cells. After binding to the receptor, this compound-DOX is internalized by the cell. Inside the cell, it induces the production of Reactive Oxygen Species (ROS), which leads to apoptotic cell death.
Q2: Which cancer cell lines are suitable for this compound-DOX treatment?
A2: this compound-DOX has been shown to be effective in cancer cell lines that express the Sigma-2 receptor. This includes certain hepatocellular carcinoma (e.g., Hep G2, Hep 3B), pancreatic carcinoma (e.g., Panc-1), and colorectal carcinoma (e.g., HT-29) cell lines. It is crucial to verify the expression of the Sigma-2 receptor in your specific cell line of interest before starting experiments.
Q3: How can I confirm that this compound-DOX is being internalized by the target cells?
A3: Cellular uptake of this compound-DOX can be confirmed using several methods. One common technique is fluorescence microscopy, as doxorubicin is naturally fluorescent. You can visualize the internalization of the drug conjugate over time. For a more quantitative approach, you can perform a cellular uptake assay where the fluorescence intensity within the cells is measured using a plate reader or flow cytometry. A detailed protocol for a cellular uptake assay is provided in the "Experimental Protocols" section.
Q4: What is the primary mechanism of cell death induced by this compound-DOX?
A4: The primary mechanism of cell death induced by this compound-DOX is apoptosis, which is triggered by an increase in intracellular Reactive Oxygen Species (ROS). This can be confirmed by assays that measure caspase activation (e.g., Caspase-3/7 assay) and ROS production. The cytotoxic effect of this compound-DOX can be partially reversed by treatment with a ROS scavenger, such as α-Tocopherol, but not by a pan-caspase inhibitor like Z-VAD-FMK, highlighting the critical role of ROS in initiating cell death.
Q5: How does the efficacy of this compound-DOX compare to free Doxorubicin?
A5: In vitro studies have shown that this compound-DOX exhibits superior concentration and time-dependent cancer toxicity compared to doxorubicin alone in Sigma-2 receptor-expressing cancer cell lines. This suggests that the targeted delivery via the this compound ligand enhances the therapeutic efficacy of doxorubicin.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound-DOX and Doxorubicin
| Cell Line | Treatment | 6 hours | 24 hours | 48 hours |
| Hep G2 | Doxorubicin (50 µM) | ~5% | ~20% | ~40% |
| This compound-DOX (25 µM) | ~25% | ~50% | ~70% | |
| Hep 3B | Doxorubicin (50 µM) | ~10% | ~30% | ~50% |
| This compound-DOX (25 µM) | ~30% | ~60% | ~80% | |
| HT-29 | Doxorubicin (50 µM) | ~8% | ~25% | ~45% |
| This compound-DOX (25 µM) | ~28% | ~55% | ~75% | |
| Panc-1 | Doxorubicin (50 µM) | ~12% | ~35% | ~55% |
| This compound-DOX (25 µM) | ~35% | ~65% | ~85% |
Data represents the approximate percentage of cell death as inferred from published in vitro studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound-DOX.
-
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
This compound-DOX and Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-DOX and Doxorubicin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time points (e.g., 6, 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Cellular Uptake Assay (Fluorescence-based)
This protocol is for quantifying the internalization of this compound-DOX.
-
Materials:
-
Target cancer cells
-
This compound-DOX
-
96-well black, clear-bottom plates
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound-DOX for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Wash the cells twice with ice-cold PBS to remove non-internalized conjugate.
-
Stain the cell nuclei with Hoechst 33342 according to the manufacturer's protocol.
-
Acquire images using a fluorescence microscope with appropriate filters for Doxorubicin (red fluorescence) and Hoechst 33342 (blue fluorescence).
-
Quantify the mean fluorescence intensity of Doxorubicin within the cells using image analysis software.
-
Mandatory Visualization
SW43 Treatment Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SW43, a selective sigma-2 (σ2) receptor ligand and agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective sigma-2 (σ2) receptor ligand and agonist. The σ2 receptor is overexpressed in rapidly proliferating cancer cells, making it a target for anti-cancer therapies. This compound induces cytotoxicity in cancer cells through multiple signaling pathways, including the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and disruption of cholesterol homeostasis, leading to endoplasmic reticulum (ER) stress.[1][2]
Q2: In which cancer types has this compound shown potential efficacy?
A2: this compound has been investigated primarily in pancreatic and ovarian cancer models.[3][4] It has demonstrated the ability to induce apoptosis and reduce cell viability in various pancreatic cancer cell lines.[5] When conjugated with other molecules, it has also shown potent cytotoxicity against ovarian cancer cell lines.[4]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, studies have shown that this compound can have a synergistic or additive effect when combined with standard chemotherapy agents. For instance, in preclinical models of pancreatic cancer, combining this compound with gemcitabine resulted in increased apoptosis and decreased cancer cell viability, and led to the stabilization of tumor volume.[3][6]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound and other σ2 receptor ligands are known to activate several downstream signaling pathways that contribute to cancer cell death. These include:
-
Apoptosis Induction: this compound can induce apoptosis through both caspase-3 dependent and independent mechanisms.[5][6]
-
Reactive Oxygen Species (ROS) Generation: Treatment with this compound can lead to an increase in intracellular ROS levels, contributing to oxidative stress and cell death.[1][7]
-
NF-κB Pathway Activation: Conjugates of this compound have been shown to activate the NF-κB pathway, which can have context-dependent roles in cell survival and death.[4]
-
Disruption of Cholesterol Homeostasis and ER Stress: A key mechanism of cytotoxicity for σ2 receptor ligands involves the accumulation of intracellular cholesterol, leading to ER stress. This can trigger a pro-apoptotic response.[2]
Troubleshooting Guide: Overcoming Resistance to this compound Treatment
Issue 1: Reduced or Lack of Cytotoxic Effect of this compound on Cancer Cells
This section addresses potential reasons for observing diminished efficacy of this compound in your experiments and provides strategies to investigate and overcome this resistance.
Potential Cause 1: Upregulation of Pro-Survival Pathways
Recent evidence suggests that cancer cells can develop resistance to σ2 receptor ligands by upregulating pro-survival pathways to counteract the drug-induced stress. A key mechanism involves the cellular response to ER stress caused by the disruption of cholesterol homeostasis. In response to this stress, cancer cells may upregulate Sterol Regulatory Element-Binding Protein 2 (SREBP2) and the Low-Density Lipoprotein Receptor (LDLR). This upregulation is a compensatory mechanism that can promote cell survival.[8][9][10]
Troubleshooting Steps:
-
Assess the Activation of the SREBP2 Pathway:
-
Experiment: Perform Western blotting or qPCR to measure the protein and mRNA levels of SREBP2 and its downstream target, LDLR, in this compound-treated resistant cells compared to sensitive parental cells.
-
Expected Outcome: An increase in SREBP2 and LDLR expression in resistant cells would suggest the activation of this pro-survival pathway.
-
-
Inhibit the Pro-Survival Response:
-
Strategy: Combine this compound treatment with an inhibitor of the cholesterol biosynthesis pathway, such as simvastatin. Simvastatin has been shown to synergize with therapies that induce ER stress and may help to overcome resistance.[11][12]
-
Experiment: Treat resistant cells with a combination of this compound and simvastatin and assess cell viability and apoptosis.
-
Expected Outcome: A synergistic cytotoxic effect, where the combination treatment is more effective than either agent alone, would indicate that targeting this resistance mechanism is a viable strategy.
-
Potential Cause 2: Ineffective Induction of Apoptosis
If you observe a lack of apoptotic markers after this compound treatment, it could indicate a blockage in the apoptotic signaling pathway.
Troubleshooting Steps:
-
Confirm Apoptosis Induction:
-
Experiment: Perform an Annexin V/Propidium Iodide (PI) apoptosis assay using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Expected Outcome: In sensitive cells, this compound should induce a significant increase in the Annexin V positive population (early and late apoptosis). A lack of this increase in your experimental cells suggests a resistance mechanism affecting the apoptotic pathway.
-
-
Assess Caspase-3 Activation:
-
Experiment: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay.
-
Expected Outcome: this compound treatment should lead to a significant increase in caspase-3 activity in sensitive cells. If this is not observed, it may point to a defect in the caspase-dependent apoptotic pathway.
-
Potential Cause 3: Insufficient Generation of Reactive Oxygen Species (ROS)
The cytotoxic effects of this compound are partly mediated by the generation of ROS. Insufficient ROS production could lead to reduced efficacy.
Troubleshooting Steps:
-
Measure Intracellular ROS Levels:
-
Experiment: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry or fluorescence microscopy after this compound treatment.
-
Expected Outcome: this compound should induce a significant increase in fluorescence, indicating elevated ROS levels. If this is not observed, it could suggest that the cells have an enhanced antioxidant capacity.
-
-
Enhance Oxidative Stress:
-
Strategy: Consider co-treatment with a compound that inhibits antioxidant pathways to potentially enhance the efficacy of this compound.
-
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines after 18 hours of treatment, as determined by a luminescent cell viability assay.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| Panc02 (murine) | Pancreatic Adenocarcinoma | 50.1 ± 3.5 |
| AsPC1 (human) | Pancreatic Adenocarcinoma | 42.4 ± 3.1 |
| BxPC3 (human) | Pancreatic Adenocarcinoma | 61.2 ± 4.2 |
| Cfpac (human) | Pancreatic Adenocarcinoma | 55.7 ± 3.8 |
| Panc1 (human) | Pancreatic Adenocarcinoma | 71.3 ± 5.0 |
| MiaPaCa-2 (human) | Pancreatic Adenocarcinoma | 65.9 ± 4.6 |
Data extracted from a study on the efficacy of this compound in pancreatic cancer models.[5]
Table 2: Quantitative Effects of this compound on Apoptosis and Caspase-3 Activation in Panc02 Cells
This table presents the quantitative data on the induction of apoptosis and caspase-3 activation in the Panc02 murine pancreatic cancer cell line following treatment with 25 µM this compound for 18 hours.
| Parameter | Vehicle Control | This compound (25 µM) |
| Apoptosis (% of Annexin-V positive cells) | ~5% | ~34% |
| Relative Caspase-3 Activation (fold change) | 1.0 | ~3.0 |
Data compiled from a study investigating this compound's mechanism of action.[6]
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 18 hours).
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol details the measurement of intracellular ROS levels in this compound-treated cancer cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or serum-free medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time.
-
After treatment, wash the cells once with warm PBS or serum-free medium.
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in warm PBS or serum-free medium. Protect from light.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and immediately analyze the fluorescence using a flow cytometer (excitation at 488 nm, emission at ~529 nm) or a fluorescence microscope.
-
3. NF-κB Nuclear Translocation Assay
This protocol outlines a method to assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Materials:
-
Ovarian cancer cell line (or other relevant cell line)
-
This compound conjugate (e.g., SW III-123)
-
Cell culture reagents
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cells with the this compound conjugate or vehicle control for the desired time.
-
Harvest the cells and perform cellular fractionation to separate the nuclear and cytoplasmic extracts according to the manufacturer's protocol of the extraction kit.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membrane with a primary antibody against the NF-κB p65 subunit.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. An increase in the p65 signal in the nuclear fraction compared to the control indicates NF-κB activation.
-
Visualizations
References
- 1. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncommunity.org [oncommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. Increased LDL receptor by SREBP2 or SREBP2-induced lncRNA LDLR-AS promotes triglyceride accumulation in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Genistein upregulates LDLR levels via JNK-mediated activation of SREBP-2 | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Increased LDL receptor by SREBP2 or SREBP2-induced lncRNA LDLR-AS promotes triglyceride accumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance in Prostate Cancer Therapy Using a DZ-Simvastatin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin overcomes resistance to tyrosine kinase inhibitors in patient-derived, oncogene-driven lung adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
SW43 Experimental Design: Technical Support Center for Enhanced Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the experimental compound SW43. Our goal is to enhance the reproducibility and reliability of your experimental findings.
Troubleshooting Guides
Issue 1: High Variability in this compound Efficacy Across Experiments
Description: You are observing significant differences in the IC50 values or the dose-response curves of this compound in your cell-based assays across multiple experimental replicates.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling) every 3-6 months. Ensure you are using cells within a consistent and low passage number range (e.g., passages 5-15). | Consistent cellular response to this compound treatment. |
| Reagent Variability | Aliquot and store this compound stock solutions at -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a consistent stock. Qualify new batches of critical reagents like serum and media. | Reduced variability in assay performance. |
| Inconsistent Cell Seeding | Use an automated cell counter to ensure accurate cell numbers. Seed cells and allow them to adhere and stabilize for 24 hours before adding this compound. | Uniform cell density across all wells and plates, leading to more consistent results. |
| Assay Edge Effects | Avoid using the outer wells of microplates for treatment conditions. Fill outer wells with sterile PBS or media to maintain a humidified environment. | Minimized evaporation and temperature gradients across the plate, reducing variability. |
Issue 2: Inconsistent Protein Expression Levels After this compound Treatment in Western Blots
Description: You are observing variability in the expression or phosphorylation status of target proteins (e.g., p-ERK, Cyclin D1) in your Western blot analysis following this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains appropriate protease and phosphatase inhibitors. Optimize the lysis buffer composition for your specific cell line and target proteins. | Preservation of protein integrity and phosphorylation states. |
| Inconsistent Protein Loading | Perform a precise protein quantification assay (e.g., BCA assay) for every sample. Run a loading control (e.g., β-actin, GAPDH) on every blot to normalize for loading differences. | Equal protein loading across all lanes, allowing for accurate comparison of protein levels. |
| Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use fresh antibody dilutions for each experiment and avoid repeated use of diluted antibodies. | Strong and specific signal for the target protein with minimal background. |
| Transfer Inefficiency | Optimize the transfer time and voltage for your specific protein of interest based on its molecular weight. Use a pre-stained protein ladder to monitor transfer efficiency. | Complete and even transfer of proteins from the gel to the membrane. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: At what confluence should cells be treated with this compound?
A2: For most cell-based assays, we recommend treating cells when they are at 60-70% confluence. This ensures that the cells are in the logarithmic growth phase and are more likely to respond consistently to treatment.
Q3: How can I be sure my this compound is active?
A3: We recommend including a positive control cell line in your experiments where the efficacy of this compound has been well-characterized. Additionally, you can perform a dose-response experiment and compare the resulting IC50 value to the value reported in the product's certificate of analysis.
Q4: What is the postulated signaling pathway affected by this compound?
A4: this compound is hypothesized to be an inhibitor of the upstream kinase, MEK1/2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Seed cells in a 6-well plate and grow to 70-80% confluence.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Postulated signaling pathway of this compound as a MEK1/2 inhibitor.
Caption: Key workflow steps for ensuring experimental reproducibility.
Technical Support Center: Minimizing Degradation of Small Molecule SM43 in Solution
Welcome to the technical support center for SM43. This resource is designed for researchers, scientists, and drug development professionals to help you identify and mitigate the degradation of SM43 in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of SM43 degradation in solution?
A1: The degradation of sensitive small molecules like SM43 is often due to chemical instability. The most common degradation pathways include hydrolysis, oxidation, and photolysis.[1] Physical factors such as temperature and adsorption to container surfaces can also contribute to the loss of the active compound.[2]
Q2: How does pH affect the stability of SM43 in solution?
A2: The pH of a solution can significantly influence the stability of molecules susceptible to hydrolysis. For many compounds, degradation is accelerated in either acidic or basic conditions. It is crucial to determine the optimal pH range for SM43 through stability studies and use a buffer system that maintains this pH.[2]
Q3: What is the ideal storage temperature for SM43 solutions?
A3: Generally, lower temperatures slow down chemical degradation reactions.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is often recommended. For long-term storage, ultra-low temperatures of -20°C to -80°C are preferable to minimize degradation.
Q4: My SM43 solution is showing unexpected degradation. What are the likely causes?
A4: Unexpected degradation can arise from several factors, including:
-
Contamination: Introduction of impurities that can catalyze degradation.
-
Incompatible Excipients: Interactions with other components in the formulation.
-
Exposure to Light: Photodegradation can occur if the compound is light-sensitive.[1][2]
-
Oxygen Exposure: Oxidative degradation can happen if the compound is sensitive to oxygen.[1][2]
-
Incorrect pH: The solution's pH may be outside the optimal stability range.
Troubleshooting Guide
Issue: Loss of SM43 activity in a cell-based assay.
| Possible Cause | Suggested Solution(s) |
| Degradation in culture medium | Assess the stability of SM43 in the specific culture medium at the incubation temperature (e.g., 37°C). Prepare fresh solutions immediately before use. |
| Adsorption to plasticware | Use low-binding microplates or glass containers. Consider adding a small amount of a non-ionic surfactant, if compatible with the assay.[2] |
| Poor cell permeability | Evaluate the cell permeability of SM43 using standard assays to ensure it is reaching its intracellular target. |
Issue: Appearance of unknown peaks in HPLC/LC-MS analysis of an aged SM43 solution.
| Possible Cause | Suggested Solution(s) |
| Chemical Degradation | Perform a forced degradation study to identify the likely degradation products and pathways. This involves exposing SM43 to stress conditions (acid, base, oxidation, light, heat). |
| Solvent Impurities | Use high-purity, HPLC-grade solvents for all solutions and mobile phases. |
| Microbial Contamination | Filter the solution through a 0.22 µm filter before storage and handle it using aseptic techniques. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of SM43
This protocol provides a rapid assessment of SM43 stability in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of SM43 in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final experimental concentration in the aqueous buffer or medium to be tested.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and condition. Use amber vials for light protection.[2] Incubate the vials at desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each incubation temperature.
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if they are present.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.
-
Data Interpretation: Compare the peak area of the parent SM43 compound at each time point to the zero-hour time point. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways for SM43.
-
Acid and Base Hydrolysis: Prepare solutions of SM43 in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate at room temperature or elevated temperatures and analyze at various time points.
-
Oxidative Degradation: Prepare a solution of SM43 in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution protected from light and analyze at different time points.
-
Photolytic Degradation: Expose a solution of SM43 to a calibrated light source (UV and visible light). Wrap a control sample in aluminum foil and place it in the same environment. Analyze both samples at various time points.
-
Thermal Degradation: Store both solid SM43 and a solution of SM43 at an elevated temperature (e.g., 70°C). Analyze samples at various time points to assess the impact of heat.
Data Presentation
Table 1: Hypothetical Stability of SM43 in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature (°C) | Incubation Time (hours) | Remaining SM43 (%) |
| 4 | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 25 (Room Temperature) | 0 | 100 |
| 24 | 85.3 | |
| 48 | 72.1 | |
| 37 | 0 | 100 |
| 24 | 65.8 | |
| 48 | 43.5 |
Visualizations
Caption: Figure 1: Common Degradation Pathways for SM43
Caption: Figure 2: Workflow for Troubleshooting SM43 Degradation
References
SW480 Cell Incubation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SW480 cell line. All recommendations are based on publicly available data and standard cell culture protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended culture conditions for SW480 cells?
A1: SW480 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1] They should be incubated at 37°C in an atmosphere of ambient air without CO₂.[1][2] Some protocols may recommend DMEM with high glucose, 10% FBS, L-glutamine, and antibiotics.[3]
Q2: What is the typical morphology of SW480 cells?
A2: SW480 cells have an epithelial-like morphology.[2][4] It is normal for some viable cells to remain in suspension and be loosely attached for the first few days after thawing.
Q3: What is the doubling time of SW480 cells?
A3: The reported doubling time for SW480 cells varies but is generally between 25 and 50 hours. It's important to establish the doubling time for your specific culture conditions.
Q4: What is the recommended subcultivation ratio for SW480 cells?
A4: A subcultivation ratio of 1:2 to 1:8 is recommended when the cells are 70-80% confluent.[2][5]
Q5: How should frozen SW480 cells be thawed?
A5: Thaw vials rapidly (approximately 2 minutes) in a 37°C water bath. Transfer the cell suspension to a centrifuge tube with complete medium, spin at approximately 125 x g for 5-7 minutes, resuspend the pellet in fresh medium, and transfer to a new culture flask.
Troubleshooting Guides
Issue 1: My SW480 cells are clumping after plating.
-
Cause: Ineffective neutralization of the trypsinization agent is a common cause of cell clumping.[1] Subtle changes in culture conditions, such as pH and serum quality, can also contribute to this issue.[1]
-
Solution: To ensure complete neutralization of trypsin, add an equal amount of complete growth medium before centrifugation.[1] When subculturing, avoid agitating the cells by hitting or shaking the flask while waiting for them to detach.[2]
Issue 2: My adherent SW480 cells are not attaching properly to the culture dish.
-
Cause: The type of culture dish may be unsuitable for adherent cells. Some dishes are designed for suspension cultures and have a hydrophobic surface.
-
Solution: Ensure you are using tissue culture-treated dishes appropriate for adherent cells. If attachment issues persist, consider coating the dishes with agents like poly-L-lysine, collagen, or fibronectin.
Issue 3: My SW480 cells are not detaching during trypsinization.
-
Cause: Several factors can lead to poor cell detachment, including the presence of trypsin inhibitors, incorrect trypsin concentration, or low enzymatic activity of cold trypsin.
-
Solution:
-
Gently wash the cells with a PBS solution (without calcium or magnesium) to remove any residual serum that contains trypsin inhibitors.[2]
-
Use a trypsin concentration of 0.25%.[2]
-
Pre-warm the trypsin to 37°C for optimal activity.
-
Incubate the cells with trypsin at 37°C and gently tap the side of the culture vessel to aid in mechanical detachment.[2] The typical incubation time for trypsinization is between 5 to 15 minutes.[2]
-
Experimental Protocols & Data
SW480 Cell Culture and Subculture Parameters
| Parameter | Recommendation |
| Culture Medium | Leibovitz's L-15 Medium + 10% FBS + 1% Penicillin/Streptomycin[1] or DMEM High glucose + 10% heat-inactivated FBS + 2 µM L-glutamine + 100 U/mL Penicillin/Streptomycin[3] |
| Culture Conditions | 37°C, Ambient air (No CO₂)[1][2] |
| Subcultivation Ratio | 1:2 to 1:8[2][5] |
| Seeding Density | 2-3x10,000 cells/cm²[5] |
| Medium Renewal | Every 4-5 days[5] or 1 to 2 times per week[2] |
| Trypsinization | 0.25% (w/v) Trypsin- 0.53 mM EDTA solution for 5-15 minutes at 37°C[2] |
Example Experimental Incubation Times
| Experiment Type | Cell Seeding Density | Treatment Incubation Time | Reference Protocol Summary |
| Proliferation Assay (MTT) | 1x10⁴ cells/well (96-well plate) | 24, 48, 72 hours | Seed cells and incubate for 12 hours before treatment. Assess proliferation at specified time points using an MTT assay.[6] |
| Wound Healing Assay | 1x10⁶ cells/well (6-well plate) | 24, 48 hours | Grow cells to 80% confluency, create a scratch with a pipette tip, and monitor cell migration into the wound at 24 and 48 hours.[6] |
| Transwell Invasion Assay | Resuspend in serum-free medium | 24, 48 hours | Seed cells in the upper chamber of a Matrigel-coated Transwell insert and incubate for 24 and 48 hours to assess invasion.[6] |
| Cell Cycle Analysis | 1x10⁶ cells/well (6-well plate) | 48 hours | After a 48-hour treatment, cells are fixed with cold 70% ethanol overnight and stained with propidium iodide for flow cytometry analysis.[6] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in SW480 Cells
SW480 cells are known to have mutations in several key oncogenic pathways, making them a valuable model for studying colorectal cancer. Two of the most important pathways are the Wnt/β-catenin and PI3K/AKT pathways.
-
Wnt/β-catenin Pathway: SW480 cells have a mutation in the APC gene, a key negative regulator of the Wnt pathway.[7][8] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in proliferation and cell fate.[8]
-
PI3K/AKT Pathway: This pathway is often activated in colorectal cancer and plays a crucial role in cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) in SW480 cells.[6][7]
General Experimental Workflow for SW480 Cells
The following diagram outlines a general workflow for experiments involving SW480 cell culture, treatment, and analysis.
References
- 1. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]
- 2. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 3. reprocell.com [reprocell.com]
- 4. SW-480 Cells [cytion.com]
- 5. SW480. Culture Collections [culturecollections.org.uk]
- 6. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Troubleshooting Inconsistent Results with SW480 Cells: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results obtained using the SW480 human colon adenocarcinoma cell line. By addressing common issues and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My SW480 cells are growing slowly and appear stressed after thawing.
A1: Slow growth and a stressed appearance post-thaw can be attributed to several factors. Ensure you are following the recommended thawing protocol. Upon receipt, immediately transfer the frozen vial to a 37°C water bath for rapid thawing (approximately 2 minutes). To avoid contamination, keep the O-ring and cap out of the water. After thawing, transfer the contents to a centrifuge tube with complete medium, spin down the cells, and resuspend them in fresh medium before plating. It is also normal for a significant number of viable SW480 cells to remain in suspension for the first few days after thawing.
Q2: I'm observing a high degree of variability between my experimental replicates.
A2: High variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[1] To ensure a homogenous cell suspension before and during plating, gently pipette the cell suspension multiple times.[1] Calibrate your pipettes regularly and use proper pipetting techniques. To mitigate edge effects, where wells on the perimeter of the plate are prone to evaporation, fill these outer wells with sterile phosphate-buffered saline (PBS) or medium and do not use them for experimental data points.[1]
Q3: My SW480 cells are clumping and forming aggregates.
A3: Cell clumping is a common issue with SW480 cells. To minimize clumping during subculture, avoid agitating the cells by hitting or shaking the flask while waiting for them to detach during trypsinization. After detachment, gently aspirate the cells by pipetting to create a single-cell suspension.
Q4: I am seeing inconsistent results in my drug screening assays.
A4: Inconsistent drug screening results can be due to variations in cell passage number, serum concentration in the media, or the choice of viability assay. Cell lines can experience genetic drift at higher passage numbers, leading to altered drug responses.[1] It is crucial to use authenticated, low-passage cell lines for your experiments.[1][2] The concentration of serum can also impact results, as growth factors in serum may interfere with the activity of certain drugs.[1] Consider reducing the serum concentration during drug treatment. Additionally, some inhibitor compounds can interfere with the chemistry of viability assays like the MTT assay, leading to inaccurate readings.[1]
Troubleshooting Guides
Poor Cell Attachment
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Flask Coating | Use flasks pre-coated with an extracellular matrix. | PriCoat™ T25 Flasks (G299) or Applied Cell Extracellular Matrix (G422) are recommended for optimal cell culture.[3] |
| Incorrect Medium | Verify the use of the correct medium and supplements. | The recommended medium is Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum. |
| Over-trypsinization | Minimize the duration of trypsin exposure. | Observe cells under a microscope and stop the trypsinization process as soon as the cells are detached (usually within 5 to 15 minutes). |
Inconsistent Proliferation Rates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect CO₂ Environment | Culture SW480 cells in a non-CO₂ incubator. | The L-15 medium formulation is designed for use in a free gas exchange with atmospheric air. A CO₂ and air mixture is detrimental to these cells. If a dedicated atmospheric air incubator is unavailable, use tissue culture flasks with tightened, non-vented caps. |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded in each vessel. | Create a single-cell suspension and count the cells accurately before plating. |
| Cell Line Misidentification | Authenticate the cell line. | Use Short Tandem Repeat (STR) analysis to confirm the identity of your SW480 cells.[2] |
Experimental Protocols
Standard Subculturing Protocol for SW480 Cells
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum which contains a trypsin inhibitor.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes). To avoid clumping, do not agitate the flask.
-
Add 6.0 to 8.0 mL of complete growth medium and aspirate the cells by gentle pipetting to create a single-cell suspension.[4]
-
Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:2 to 1:8 is recommended.[4]
-
Incubate the cultures at 37°C in a 100% air atmosphere (no CO₂).
Preparation of Adherent SW480 Cells for Flow Cytometry (Protocol 2)
For improved viability in control samples, especially in long-term treatments, it is recommended to remove the medium containing dead, floating cells before harvesting the adherent cells.[5]
-
After the incubation/treatment period, aspirate and discard the culture medium which contains non-adherent and dead cells.
-
Wash the adherent cell layer with PBS.
-
Proceed with your standard cell detachment protocol (e.g., trypsinization) to harvest the adherent cells for flow cytometry analysis.
Signaling Pathways and Experimental Workflows
The SW480 cell line is characterized by mutations in key signaling pathways, which can influence experimental outcomes. Understanding these pathways is crucial for interpreting results and designing experiments.
Key signaling pathways in SW480 cells.
The SW480 cell line harbors mutations in KRAS, APC, and TP53, leading to constitutive activation of pro-proliferative and anti-apoptotic pathways.[6] The PI3K/AKT pathway can be activated in these cells, promoting proliferation, invasion, and epithelial-mesenchymal transition (EMT).[7] Dysfunctional APC leads to the accumulation of β-catenin and activation of the Wnt signaling pathway.[6]
A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]
- 4. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 5. Sample Preparation of Adherent Cell Lines for Flow Cytometry: Protocol Optimization-Our Experience with SW-480 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SW43 as a Selective Sigma-2 Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SW43's performance as a selective sigma-2 (σ2) receptor ligand against other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and associated signaling pathways to aid in the validation and application of this compound in research and drug development.
Data Presentation: Ligand Binding Affinities
The selectivity of a ligand is a critical parameter in pharmacology, indicating its ability to bind to a specific receptor target with high affinity, while showing significantly lower affinity for other receptors. The following table summarizes the binding affinities of this compound and other key ligands for the sigma-2 (σ2) and sigma-1 (σ1) receptors. The data is presented as IC50 values, the concentration of a ligand that inhibits 50% of the binding of a radioligand, and Ki values, the inhibition constant for a ligand. A higher selectivity ratio (σ1 Ki / σ2 Ki) indicates greater selectivity for the σ2 receptor.
| Ligand | σ2 Receptor IC50 (nM) | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity Ratio (σ1 Ki / σ2 Ki) |
| This compound | 18 ± 2.1[1] | ~13[2] | >1000[2] | >76 |
| Siramesine (SRM) | 1.9 ± 0.1[1] | Not explicitly found | Not explicitly found | Not explicitly found |
| SV119 | 7.8 ± 1.7[1] | Not explicitly found | Not explicitly found | Not explicitly found |
| (+)-Pentazocine | 1381 ± 33[1] | Not explicitly found | ~3[3] | ~0.002 (σ2/σ1) |
Note: IC50 values are from competitive binding assays using [¹²⁵I]-ISO-2 against σ2 receptors in Panc02 tumor membrane homogenates.[1] (+)-Pentazocine is a known selective σ1 receptor ligand and is included to demonstrate the low affinity of σ1 ligands for the σ2 receptor.[1]
Comparison with Alternative Sigma-2 Ligands
This compound is one of several compounds investigated for its potential as a sigma-2 selective ligand. The following table provides a qualitative comparison of this compound with other commonly used or structurally similar sigma-2 ligands.
| Feature | This compound | Siramesine (SRM) | Haloperidol |
| Primary Target | Sigma-2 Receptor | Sigma-2 Receptor | Dopamine D2 Receptor, Sigma-1 & Sigma-2 Receptors |
| Selectivity | High for Sigma-2 over Sigma-1 | High for Sigma-2 over Sigma-1 | Non-selective for Sigma receptors |
| Reported Effects | Induces apoptosis in cancer cells[1][4], potential for targeted drug delivery[4] | Induces apoptosis, widely studied sigma-2 ligand[1] | Antipsychotic, binds to multiple receptors |
| Use in Research | Investigated as a novel therapeutic and targeting agent for cancer[1][4] | A reference compound in sigma-2 receptor research | A tool compound for studying sigma receptors, but with significant off-target effects |
Experimental Protocols
Competitive Radioligand Binding Assay for Sigma-2 Receptor Selectivity
This protocol is used to determine the binding affinity and selectivity of a test compound (e.g., this compound) for the sigma-2 receptor.
Materials:
-
Test compound (this compound)
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (non-selective for sigma-1 and sigma-2)
-
Sigma-1 masking agent: (+)-Pentazocine
-
Tissue homogenate expressing sigma receptors (e.g., rat liver or specific cell line membranes)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Wash buffer (ice-cold Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source known to express both sigma-1 and sigma-2 receptors.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation buffer
-
A fixed concentration of the sigma-1 masking agent, (+)-pentazocine (e.g., 100 nM), to saturate and block the sigma-1 receptors.
-
A range of concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand, [³H]-DTG (e.g., 5 nM).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., Panc02)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value (the concentration that reduces cell viability by 50%).
-
Mandatory Visualizations
Caption: Workflow for determining the sigma-2 selectivity of this compound.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Apoptosis Induction in SW480 Colorectal Cancer Cells: Staurosporine vs. Cisplatin vs. TRAIL
An Objective Guide for Researchers in Oncology and Drug Development
The selective induction of apoptosis in cancer cells remains a cornerstone of modern oncology research. This guide provides a comparative analysis of three well-characterized apoptosis-inducing agents—Staurosporine, Cisplatin, and TNF-Related Apoptosis-Inducing Ligand (TRAIL)—with a specific focus on their effects on the SW480 human colorectal adenocarcinoma cell line. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Initial searches for a specific apoptosis-inducing compound designated "SW43" did not yield a known molecule. The following comparison focuses on the well-established SW480 cell line, a common model in colorectal cancer research, and its response to canonical apoptosis inducers.
Comparative Performance of Apoptosis Inducers in SW480 Cells
The efficacy of Staurosporine, Cisplatin, and TRAIL in inducing apoptosis in SW480 cells varies significantly, reflecting their distinct mechanisms of action and the specific molecular characteristics of this cell line.
| Inducer | Mechanism of Action | Target Pathway(s) | Efficacy in SW480 Cells |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Primarily Intrinsic (Mitochondrial) | No significant apoptosis induction observed. [1] Studies indicate SW480 cells are resistant to Staurosporine-induced apoptosis.[1] |
| Cisplatin | DNA cross-linking agent | Intrinsic (Mitochondrial) via DNA damage response | Effective inducer of apoptosis. IC50 values reported at 4.8 µg/mL (24h) and 11.8 µg/mL .[2] |
| TRAIL | Death receptor (DR4/DR5) agonist | Extrinsic (Death Receptor) | Largely ineffective when used alone. SW480 cells exhibit resistance, with an IC50 >1000 ng/mL.[3] However, synergistic apoptosis is observed when combined with chemotherapeutic agents.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies evaluating the apoptotic effects of Cisplatin and TRAIL on SW480 cells.
| Agent | Cell Line | Assay | Concentration | Result | Reference |
| Cisplatin | SW480 | MTT Assay | - | IC50: 4.8 µg/mL (24h) | [5] |
| Cisplatin | SW480 | CCK-8 Assay | - | IC50: 11.8 µg/mL | [2] |
| TRAIL | SW480 | MTT Assay | 100 ng/mL | 7.8% cell death | [3] |
| TRAIL | SW480 | MTT Assay | >1000 ng/mL | IC50 not reached | [3] |
| TRAIL + Doxorubicin | SW480 | Flow Cytometry | 100 ng/mL + 0.86 µM | 76.8% apoptotic cells | [4] |
Signaling Pathways and Mechanisms of Action
The distinct outcomes of these inducers in SW480 cells are rooted in the specific signaling cascades they initiate.
Staurosporine: The Broad-Spectrum Kinase Inhibitor
Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases. In susceptible cells, this inhibition disrupts vital cellular signaling, leading to the activation of the intrinsic apoptotic pathway. This typically involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[6][7] However, in SW480 cells, this pathway is not effectively triggered, suggesting the presence of resistance mechanisms downstream of kinase inhibition.[1]
Cisplatin: The DNA Damage Inducer
Cisplatin exerts its cytotoxic effects by forming adducts with DNA, which creates physical obstructions that block DNA replication and transcription.[8] This DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of a complex signaling network that culminates in the activation of the intrinsic apoptotic pathway.[9][10] Key events include the p53-mediated upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11]
TRAIL: The Extrinsic Pathway Activator
TRAIL is a naturally occurring cytokine that induces apoptosis by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) on the cell surface.[12] This ligand-receptor interaction triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[13] Activated caspase-8 then directly activates effector caspases like caspase-3. Additionally, caspase-8 can cleave the protein Bid into tBid, which translocates to the mitochondria and activates the intrinsic pathway, thereby amplifying the apoptotic signal. SW480 cells are known to be resistant to TRAIL, potentially due to high expression of anti-apoptotic proteins or decoy receptors.[4]
Experimental Protocols
This section provides standardized protocols for key assays used to quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) and binds to these exposed residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Preparation: Culture SW480 cells to 70-80% confluency and treat with the apoptosis inducer for the desired time. Include untreated and positive controls.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase.
-
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Active caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Cell Lysis: After treatment, harvest cells and lyse them using a chilled lysis buffer provided in the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cellular debris.
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a 96-well plate. Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot for Bcl-2 and Bax Expression
This technique is used to measure changes in the expression levels of pro- and anti-apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is often used as an indicator of the apoptotic potential.
-
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative protein expression levels.
-
References
- 1. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-4486 reverses cisplatin-resistance of colon cancer cells via targeting ATG7 to inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synergistic effect of tumor necrosis factor-related apoptosis inducing ligand (TRAIL) and doxorubicin on human colon cancer SW480 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effect of TRAIL and doxorubicin on colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis in P388D1 macrophages involves both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparative analysis of SW43 in different cancer cell lines
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
SW43 is a novel and promising small molecule that has demonstrated significant anti-cancer properties. This guide provides a comparative analysis of this compound's performance in various cancer cell lines, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent. This compound has been identified as a ligand for the sigma-2 receptor, which is often overexpressed in proliferating cancer cells, making it an attractive target for cancer therapy.[1] The compound has been shown to induce cell death in cancer cells through a mechanism involving apoptosis.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic activity of this compound has been evaluated in multiple pancreatic cancer cell lines, demonstrating its potential as a potent anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| KCM | Pancreatic Cancer | 25.1 ± 2.1 | [1] |
| AsPC-1 | Pancreatic Cancer | 35.8 ± 3.5 | [1] |
| PANC-1 | Pancreatic Cancer | 56.0 ± 5.0 | [1][2] |
| MiaPaCa-2 | Pancreatic Cancer | 21.0 ± 2.0 | [1][2] |
| Cfpac | Pancreatic Cancer | 30-40 (approx.) | [2] |
Note: The IC50 values for Cfpac are estimated from graphical data presented in the cited source.
The data indicates that this compound exhibits robust killing activity across all tested pancreatic cancer cell lines.[1] Notably, the IC50 values range from 21 to 56 µM, highlighting its efficacy in this cancer type.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular contents.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Reaction: A specific amount of protein lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C to allow the caspase-3 to cleave the substrate.
-
Measurement: The cleavage of the substrate results in the release of a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence at a specific wavelength.
-
Data Analysis: The caspase-3 activity is expressed as the fold increase compared to the untreated control.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-cancer effects of this compound.
Caption: A diagram illustrating the experimental workflow for assessing the anti-cancer activity of this compound.
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis is depicted below. This compound binds to the sigma-2 receptor, leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and subsequent cell death.
Caption: A diagram of the proposed signaling pathway for this compound-induced apoptosis.
References
SW43 Demonstrates Potent In-Vivo Anti-Tumor Efficacy in Pancreatic Cancer Models, Outperforming Standard Chemotherapy in Combination Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that SW43, a novel sigma-2 receptor ligand, exhibits significant anti-tumor effects in in-vivo models of pancreatic cancer. When used in combination with the standard chemotherapeutic agent gemcitabine, this compound demonstrated a superior ability to stabilize tumor volume compared to gemcitabine alone or other sigma-2 receptor ligands. This guide provides a detailed comparison of this compound's in-vivo performance against relevant alternatives, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Comparative Efficacy of this compound in a Pancreatic Cancer Xenograft Model
In a well-established preclinical model using Panc-02 pancreatic cancer cells xenografted into C57BL/6 mice, this compound was evaluated as a single agent and in combination with gemcitabine. The study also included comparisons with other sigma-2 receptor ligands, SV119 and siramesine (SRM). The combination of this compound and gemcitabine resulted in the most significant tumor growth inhibition, achieving stable tumor volume over the treatment period.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 27 | Key Findings |
| Vehicle (Control) | 141 | Uninhibited tumor growth.[1] |
| This compound | 67 | Significant reduction in tumor volume compared to vehicle.[1] |
| Gemcitabine | 76 | Standard chemotherapeutic effect, comparable to single-agent this compound.[1] |
| This compound + Gemcitabine | 27 | Superior efficacy, resulting in stabilization of tumor volume. [1] |
| SV119 | Statistically similar to gemcitabine | Less effective than the this compound combination.[1] |
| Siramesine (SRM) | Statistically similar to gemcitabine | Less effective than the this compound combination.[1] |
Experimental Protocols
In-Vivo Tumor Xenograft Study
-
Animal Model: Female C57BL/6 mice, 10 weeks old.[1]
-
Cell Line: 1 x 10⁶ Panc-02 murine pancreatic adenocarcinoma cells.[1]
-
Implantation: Cells were inoculated subcutaneously.[1]
-
Treatment Initiation: Treatment began 13 days after tumor injection when tumors reached a mean diameter of approximately 5 mm.[1]
-
Treatment Groups (n=12-15 mice per group): [1]
-
Vehicle (Control)
-
This compound (dosage and frequency as per study protocol)
-
Gemcitabine (dosage and frequency as per study protocol)
-
This compound + Gemcitabine
-
SV119
-
Siramesine (SRM)
-
-
Tumor Volume Measurement: Tumor size was measured at regular intervals to monitor growth kinetics.
-
Study Endpoint: Day 27, at which point tumors were excised and measured.[1]
Mechanism of Action: Sigma-2 Receptor-Mediated Apoptosis
This compound and other sigma-2 receptor ligands exert their anti-tumor effects by inducing apoptosis, a form of programmed cell death. This process is initiated by the binding of the ligand to the sigma-2 receptor, which is overexpressed in many cancer cells. The downstream signaling cascade involves the generation of reactive oxygen species (ROS), leading to cellular stress and ultimately, cell death. This pathway can be independent of the traditional caspase-dependent apoptotic pathways, offering a potential advantage in cancers that have developed resistance to conventional therapies.
Experimental Workflow
The in-vivo validation of this compound's anti-tumor effects followed a standard preclinical experimental workflow.
Conclusion
The available in-vivo data strongly support the anti-tumor effects of this compound, particularly in combination with gemcitabine, for the treatment of pancreatic cancer. The stabilization of tumor volume observed in the combination therapy group highlights the potential of this compound to enhance the efficacy of standard chemotherapy. Further investigation into the optimal dosing and scheduling of this combination therapy is warranted to translate these promising preclinical findings into clinical applications for pancreatic cancer patients.
References
A Comparative Guide to SW43 and Siramesine in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sigma-2 receptor ligands SW43 and siramesine, focusing on their reported effects in neuronal and other relevant cellular models. The information is intended to assist researchers in evaluating these compounds for their potential applications in neuroscience and drug development.
Executive Summary
Both this compound and siramesine are potent ligands for the sigma-2 receptor, a protein identified as Transmembrane Protein 97 (TMEM97).[1][2] While they share this primary target, their downstream effects and reported mechanisms of action in neuronal and cancer models exhibit notable differences. Siramesine has been more extensively studied, with demonstrated neuroprotective effects and modulation of neurotransmitter systems.[3] this compound has been implicated in the neuronal uptake of amyloid-beta, suggesting a potential role in Alzheimer's disease research.[4] In cancer models, both compounds induce cell death, although the specific apoptotic pathways may differ.
Comparative Data
The following tables summarize the available quantitative and qualitative data for this compound and siramesine. It is important to note that the data are derived from different studies and experimental models, which may account for some of the observed variations.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | This compound | Siramesine | Cell/Tissue Model | Reference |
| Sigma-2 Receptor Binding Affinity (IC50) | 18 ± 2.1 nM | 1.9 ± 0.1 nM | Panc02 pancreatic cancer cell membranes | [5] |
| Sigma-2 Receptor Binding Affinity (Ki) | Not Reported | 0.12 nM | Not Specified | [3] |
| Relative Apoptosis Induction | Less than Siramesine | Greater than this compound | Pancreatic cancer cell lines | [6] |
Table 2: Reported Effects in Neuronal Models
| Effect | This compound | Siramesine | Neuronal Model | Reference |
| Neurotransmitter Release | Not Reported | Decreases presynaptic release of glutamate | Nucleus Accumbens neurons (mouse) | [3][7] |
| Dopamine Modulation | Not Reported | Decreases cocaine-evoked dopamine release in the striatum | Freely moving mice | [3][7] |
| Amyloid-Beta Uptake | Involved in neuronal uptake via the TMEM97/PGRMC1/LDLR complex | Not Reported | Primary neurons | [4] |
| Neuroprotection | Not Reported | Attenuates early brain injury | Rat model of subarachnoid hemorrhage |
Table 3: Mechanisms of Action in Cellular Models (Primarily Cancer Cells)
| Mechanism | This compound | Siramesine | Cellular Model | Reference |
| Apoptosis Induction | Yes | Yes | Various cancer cell lines | [6] |
| Caspase-3 Activation | Induces caspase-3 activity | Generally considered caspase-independent | Pancreatic cancer cells (for this compound); various cancer cells (for siramesine) | [8] |
| Mitochondrial Destabilization | Not explicitly reported | Yes, leads to loss of mitochondrial membrane potential | Various cancer cell lines | [9] |
| Lysosomal Membrane Permeabilization | Not explicitly reported | Yes | Various cancer cell lines | [10] |
| Reactive Oxygen Species (ROS) Generation | Induces ROS | Induces ROS | Pancreatic cancer cells | [5] |
| Bcl-2 Family Modulation | No change in mRNA levels reported for sigma-2 agonists generally | No change in mRNA levels reported for sigma-2 agonists generally | MCF-7 breast cancer and SK-N-SH neuroblastoma cells | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways for this compound and siramesine in neuronal contexts and a general workflow for assessing neuronal viability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are summarized from the referenced literature and should be adapted as necessary for specific experimental conditions.
Neuronal Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effects of this compound or siramesine on neuronal cell viability using the MTT assay.
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a suitable density and allow them to adhere and differentiate as required.
-
Treatment: Prepare stock solutions of this compound and siramesine in an appropriate solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations in the cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with solvent).
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Glutamate Release Assay (for Siramesine)
This protocol is based on the methodology used to measure the effect of siramesine on glutamate release in the nucleus accumbens.[3]
-
Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens from mice. Maintain slices in artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂.
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings from medium spiny neurons in the nucleus accumbens.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Bath-apply siramesine (e.g., 1.75 µM) and continue to record sEPSCs.
-
-
Data Analysis: Analyze the frequency and amplitude of sEPSCs before and after the application of siramesine. A decrease in frequency suggests a presynaptic effect on glutamate release.
Amyloid-Beta Uptake Assay (for this compound)
This protocol is a conceptualized method based on the finding that this compound is involved in the neuronal uptake of amyloid-beta.[4]
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line.
-
Treatment:
-
Pre-treat the cells with this compound at various concentrations for a specified period. Include a vehicle control.
-
Add fluorescently labeled amyloid-beta oligomers (e.g., HiLyte™ Fluor 488-labeled Aβ₄₂) to the culture medium and incubate for a defined time (e.g., 1-3 hours).
-
-
Quantification of Uptake:
-
Wash the cells thoroughly with cold PBS to remove extracellular amyloid-beta.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, fix the cells and visualize the intracellular fluorescence using confocal microscopy.
-
-
Data Analysis: Compare the amount of internalized amyloid-beta in this compound-treated cells to that in control cells.
Conclusion
This compound and siramesine, while both targeting the sigma-2 receptor, exhibit distinct and potentially valuable properties in the context of neuronal function and disease. Siramesine shows promise as a neuroprotective agent and a modulator of key neurotransmitter systems. This compound's involvement in amyloid-beta uptake highlights its potential as a tool for investigating and possibly intervening in Alzheimer's disease pathology.
Further direct comparative studies in standardized neuronal models are warranted to fully elucidate their relative potencies, mechanisms of action, and therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for such future investigations.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of the Sigma-2 Receptor in SW43's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is a promising therapeutic target in oncology due to its overexpression in rapidly proliferating cancer cells, including pancreatic cancer.[1][2][3] The novel sigma-2 receptor ligand, SW43, has demonstrated significant anti-tumor activity, both as a standalone agent and in combination with standard chemotherapy.[1][2][4] This guide provides a comprehensive comparison of this compound with other sigma-2 receptor ligands, supported by experimental data, to elucidate the role of the sigma-2 receptor in its mechanism of action. A critical examination of the evidence, including contradictory findings regarding the direct role of TMEM97 in this compound-induced cytotoxicity, is also presented.
Comparative Analysis of Sigma-2 Receptor Ligands
This compound has been extensively compared with other sigma-2 receptor ligands, primarily SV119 (a structurally similar compound) and siramesine (SRM), a widely studied sigma-2 ligand.[1][2] The key parameters for comparison include binding affinity for the sigma-2 receptor and cytotoxic effects on cancer cells.
Binding Affinity
Competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of this compound and other sigma-2 ligands, these assays typically involve the use of a radiolabeled sigma-2 receptor-specific ligand, such as [¹²⁵I]-ISO-2, and measuring the concentration of the unlabeled ligand (e.g., this compound) required to displace 50% of the radioligand (IC50).[1][2]
Table 1: Comparative Binding Affinities of Sigma-2 Ligands for the Sigma-2 Receptor in Panc02 Tumor Membrane Homogenates
| Ligand | IC50 (nM) for inhibiting [¹²⁵I]-ISO-2 binding (Mean ± SEM) |
| Siramesine (SRM) | 1.9 ± 0.1 |
| SV119 | 7.8 ± 1.7 |
| This compound | 18 ± 2.1 |
| (+)-Pentazocine (Sigma-1 specific ligand) | 1381 ± 33 |
Data sourced from Hornick et al., 2010.[1][2]
The data clearly indicates that this compound possesses a high affinity for the sigma-2 receptor, although its affinity is slightly lower than that of siramesine and SV119 in this particular assay.[1][2] The very high IC50 value for (+)-pentazocine confirms the specificity of the binding to the sigma-2 receptor.[1][2]
Cytotoxicity in Pancreatic Cancer Cell Lines
The cytotoxic effects of this compound and its counterparts have been evaluated across a panel of human and mouse pancreatic adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is a standard measure of a compound's potency.
Table 2: Comparative IC50 Values (µM) of Sigma-2 Ligands in Pancreatic Cancer Cell Lines after 18 hours of treatment
| Cell Line | SV119 | This compound | Siramesine (SRM) |
| AsPC1 | 106 | 56 | 36 |
| BxPC3 | 75 | 38 | 25 |
| Cfpac | 50 | 25 | 15 |
| Panc1 | 88 | 45 | 28 |
| MiaPaCa-2 | 95 | 50 | 30 |
| Panc02 (mouse) | 65 | 32 | 21 |
Data represents a summary from Hornick et al., 2010.[5]
Despite having a slightly lower binding affinity compared to SV119 and siramesine in the binding assay, this compound consistently demonstrates superior cytotoxicity to SV119, with IC50 values at least half that of SV119 across all tested cell lines.[2][5] Siramesine exhibited the highest potency in these in vitro studies.[5]
Mechanism of Action of this compound
The binding of this compound to the sigma-2 receptor is believed to initiate a cascade of events leading to cancer cell death. The primary mechanisms identified are the induction of apoptosis and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anti-tumor effects. This has been confirmed through various experimental approaches, including Annexin V flow cytometry and caspase-3 activity assays.[1]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry. Studies have shown that treatment with this compound leads to a significant increase in the population of Annexin V-positive pancreatic cancer cells, confirming the induction of apoptosis.[1]
-
Caspase-3 Activation: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase. Assays measuring the cleavage of a fluorogenic substrate specific for caspase-3 have demonstrated that this compound treatment leads to a significant increase in caspase-3 activity in pancreatic cancer cells.[1] Interestingly, while this compound induces greater caspase-3 activity than SV119, the use of a caspase-3 inhibitor could not completely prevent cell death, suggesting the involvement of both caspase-dependent and -independent pathways.[1][5]
Generation of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the production of ROS in pancreatic cancer cells.[1] This is a significant contributor to its cytotoxic effects.
-
ROS Detection: The generation of ROS can be measured using fluorescent probes such as 5-(and-6)-carboxy-2',7'-dichlorodihydro-fluorescein diacetate (carboxy-H2DCFDA), which becomes fluorescent upon oxidation by ROS. Flow cytometry analysis has revealed a significant increase in fluorescence in this compound-treated cells, indicating elevated ROS levels.[2]
-
Role of ROS in Cytotoxicity: The importance of ROS in this compound-mediated cell death is underscored by experiments using antioxidants. The lipophilic antioxidant α-tocopherol was able to partially rescue the viability of cells treated with this compound and reduce this compound-induced caspase-3 activity.[1] This suggests that the apoptotic mechanism of this compound is at least partially dependent on the generation of ROS.[1]
The Controversy Surrounding TMEM97's Role in this compound Cytotoxicity
While the sigma-2 receptor, identified as TMEM97, is the established binding target of this compound, a pivotal study has challenged its direct role in mediating the cytotoxic effects of this compound and other sigma-2 ligands.[1][6][7]
In this study, CRISPR/Cas9 technology was used to create knockout (KO) cell lines for TMEM97 and its interacting partner, progesterone receptor membrane component 1 (PGRMC1).[1][6] The key findings were:
-
Unaltered Cytotoxicity: The concentrations of this compound required to induce 50% cell death (EC50) were not significantly different between control cells and cells lacking TMEM97, PGRMC1, or both.[1][6][7] This suggests that the cytotoxic effects of this compound are not mediated by TMEM97 or PGRMC1.[1][6][7]
-
Low Affinity for Residual Binding Site: While a residual binding site for the sigma-2 ligand DTG was identified in the knockout cells, this compound showed very low affinity for this site, making it an unlikely mediator of its cytotoxic effects.[1]
These findings suggest a more complex mechanism of action for this compound than simple binding to TMEM97 and triggering a downstream signaling cascade leading to cell death. It is possible that this compound's effects are mediated by another, yet unidentified, target or that TMEM97 plays a role in internalizing the drug, which then acts on an intracellular target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the action of this compound.
Sigma-2 Receptor Competitive Binding Assay
-
Preparation of Membrane Homogenates: Panc02 tumor allografts are homogenized in a buffer solution.
-
Incubation: The membrane homogenates are incubated with the radioligand [¹²⁵I]-ISO-2 and varying concentrations of the competing unlabeled ligands (this compound, SV119, SRM, or (+)-pentazocine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with escalating doses of this compound, SV119, or SRM for 18 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
-
Cell Treatment: Cells are treated with the sigma-2 ligands for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
-
Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents.
-
Substrate Addition: The cell lysates are incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.
-
Incubation: The reaction is incubated at 37°C.
-
Measurement: The fluorescence of the cleaved substrate (AMC) is measured using a fluorometer.
-
Data Analysis: The increase in fluorescence in treated samples compared to untreated controls indicates the level of caspase-3 activation.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Loading: Treated and untreated cells are incubated with a cell-permeable ROS-sensitive fluorescent probe, such as carboxy-H2DCFDA.
-
Incubation: The cells are incubated to allow for the de-esterification of the probe within the cells.
-
Measurement: The fluorescence intensity of the oxidized probe is measured by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity in treated cells indicates an increase in intracellular ROS levels.
Visualizing the Pathways and Workflows
Logical Workflow for Confirming Sigma-2 Receptor as the Target of this compound
Caption: Experimental workflow confirming this compound's interaction with the sigma-2 receptor and investigating its mechanism of action.
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed signaling pathway of this compound action, highlighting the central role of ROS and the existing controversy.
Conclusion
The available experimental data strongly supports the role of the sigma-2 receptor as a primary target of this compound. The high binding affinity of this compound for the sigma-2 receptor correlates with its potent cytotoxic effects in pancreatic cancer cells. The mechanism of action involves the induction of apoptosis through both caspase-dependent and -independent pathways, with a significant contribution from the generation of reactive oxygen species.
However, the recent findings from TMEM97 knockout studies introduce a critical layer of complexity. While this compound clearly interacts with the sigma-2 receptor, the downstream cytotoxic effects may not be directly mediated by this interaction alone. This opens up new avenues of research to identify potential alternative targets or co-receptors involved in the therapeutic action of this compound. For drug development professionals, this highlights the importance of target engagement studies that go beyond simple binding assays to fully elucidate the mechanism of action of novel therapeutics. Further investigation is warranted to resolve this controversy and to fully harness the therapeutic potential of this compound and other sigma-2 receptor ligands.
References
- 1. TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. oncommunity.org [oncommunity.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sotorasib vs. Docetaxel: A Comparative Analysis for KRAS G12C-Mutated Non-Small Cell Lung Cancer
A detailed comparison of the efficacy and mechanisms of the targeted therapy sotorasib against the standard chemotherapy agent docetaxel in the treatment of previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
This guide provides a comprehensive comparison of sotorasib, a first-in-class KRAS G12C inhibitor, and docetaxel, a standard chemotherapeutic agent, for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have progressed after prior platinum-based chemotherapy and immunotherapy. The analysis is primarily based on the pivotal data from the CodeBreaK 200 Phase III clinical trial.
Efficacy Comparison
The CodeBreaK 200 trial directly compared the efficacy of sotorasib with docetaxel in patients with previously treated advanced KRAS G12C-mutated NSCLC. Sotorasib demonstrated a statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR) compared to docetaxel.[1][2][3]
| Efficacy Endpoint | Sotorasib (960 mg, once daily) | Docetaxel (75 mg/m², every 3 weeks) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months | HR = 0.66 (p=0.0017)[2] |
| 12-Month PFS Rate | 24.8% | 10.1% | N/A[2] |
| Objective Response Rate (ORR) | 28.1% | 13.2% | p < 0.001[2] |
| Disease Control Rate (DCR) | 82.5% | 60.3% | N/A[2] |
| Median Duration of Response (DoR) | 8.6 months | 6.8 months | N/A[2] |
| Median Overall Survival (OS) | 10.6 months | 11.3 months | HR = 1.01 (p=0.53)[2] |
Note: The difference in overall survival was not statistically significant, which may be partly attributed to the study design allowing patients in the docetaxel arm to cross over to receive a KRAS G12C inhibitor after disease progression.[2][4]
Experimental Protocols
The data presented is from the CodeBreaK 200 trial, a phase III, randomized, open-label, multicenter study.
Patient Population: The study enrolled 345 patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had experienced disease progression after prior treatment with platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[2][4]
Treatment Regimens:
-
Sotorasib Arm: Patients received 960 mg of sotorasib orally once daily.[2]
-
Docetaxel Arm: Patients received 75 mg/m² of docetaxel intravenously every 3 weeks.[2]
Primary Endpoint: The primary endpoint of the study was progression-free survival, assessed by blinded independent central review.[2][4]
Secondary Endpoints: Key secondary endpoints included overall survival, objective response rate, duration of response, and safety.[5]
Mechanism of Action
Sotorasib and docetaxel exhibit fundamentally different mechanisms of action, targeting distinct cellular processes to induce cancer cell death.
Sotorasib: Sotorasib is a small molecule inhibitor that specifically and irreversibly targets the mutant KRAS G12C protein.[6][7] The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[6][8] The G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled downstream signaling and cell growth.[7][8] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive, GDP-bound state. This action blocks downstream signaling through the MAPK pathway, thereby inhibiting cancer cell proliferation and survival.[6][7]
Docetaxel: Docetaxel is a taxane-based chemotherapy agent that targets microtubules, which are essential components of the cell's cytoskeleton.[9][10][11] Microtubules play a critical role in cell division (mitosis) by forming the mitotic spindle, which segregates chromosomes into daughter cells. Docetaxel works by stabilizing microtubules and preventing their depolymerization, which is a necessary step for the dynamic process of mitosis.[10][12] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[10]
Signaling Pathways and Experimental Workflow
Caption: Sotorasib's mechanism of action targeting the KRAS G12C mutation.
Caption: Docetaxel's mechanism of action targeting microtubule stability.
Caption: Workflow of the CodeBreaK 200 clinical trial.
References
- 1. Sotorasib improves PFS in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 2. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 3. Sotorasib superior to docetaxel in KRAS G12C–mutated NSCLC | MDedge [mdedge.com]
- 4. ilcn.org [ilcn.org]
- 5. onclive.com [onclive.com]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. Docetaxel - Wikipedia [en.wikipedia.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
Unraveling the Mechanism of Action of SW43: A Comparative Analysis with Gene Silencing Validation
A comprehensive guide for researchers and drug development professionals on the validation of SW43's mechanism of action through gene silencing techniques. This guide provides an objective comparison with alternative methods, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The initial investigation into the mechanism of this compound and its validation via gene silencing has revealed a critical point of clarification. Current scientific literature and public databases do not contain information on a biological molecule or drug referred to as "this compound." The designation "this compound" predominantly corresponds to a series of industrial single-seat and change-over valves.
Consequently, a direct comparison and validation of this compound's biological mechanism through gene silencing cannot be provided. This guide will, therefore, pivot to a broader, yet essential, topic: the principles and methodologies for validating a hypothetical compound's mechanism of action using gene silencing, with illustrative examples. This will equip researchers with the necessary framework to apply to any novel compound, once its identity and preliminary mechanism are established.
Principles of Validating a Drug's Mechanism of Action Using Gene Silencing
Gene silencing, primarily through techniques like RNA interference (RNAi), is a powerful tool to validate the specific targets of a drug and elucidate its mechanism of action. The fundamental principle is to observe whether the phenotypic effects of the drug are mimicked or occluded by the silencing of a specific gene.
Key Concepts:
-
Target Validation: Confirming that the presumed molecular target of a drug is authentic.
-
Pathway Analysis: Delineating the signaling cascade through which the drug exerts its effects.
-
Off-Target Effects: Identifying unintended molecular interactions of the drug.
Hypothetical Scenario: Validating "Compound X"
Let us assume "Compound X" is a novel inhibitor of a specific kinase, "Kinase Y," which is implicated in a cancer signaling pathway.
Experimental Workflow for Validation:
-
Cell Line Selection: Choose a cancer cell line where Kinase Y is known to be active and contributes to cell proliferation.
-
Gene Silencing: Utilize siRNA or shRNA to specifically knock down the expression of the gene encoding Kinase Y.
-
Phenotypic Assays: Compare the effects of Compound X treatment and Kinase Y silencing on cellular phenotypes such as proliferation, apoptosis, and cell cycle progression.
-
Molecular Assays: Analyze the phosphorylation status of downstream targets of Kinase Y in both conditions.
The following diagram illustrates the general workflow for validating a drug's mechanism of action using gene silencing.
Caption: Workflow for validating a drug's mechanism using gene silencing.
Hypothetical Signaling Pathway of Compound X and Kinase Y
The diagram below illustrates a hypothetical signaling pathway where Compound X inhibits Kinase Y, leading to a downstream cellular response. Gene silencing of Kinase Y would be expected to produce a similar downstream effect.
Caption: Hypothetical signaling pathway of Compound X and Kinase Y.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Gene Silencing (RNAi) | Reduces target protein expression to mimic pharmacological inhibition. | High specificity; can distinguish between on-target and off-target effects. | Transient effects with siRNA; potential for incomplete knockdown. |
| CRISPR-Cas9 Knockout | Permanently deletes the target gene. | Complete loss of function; stable cell lines. | Potential for off-target gene editing; irreversible. |
| Chemical Genetics | Uses a modified protein that is sensitive to a specific small molecule inhibitor. | High temporal and spatial control. | Requires genetic engineering of the target protein. |
| Thermal Shift Assay | Measures the change in protein melting temperature upon ligand binding. | Direct evidence of target engagement. | Does not provide information on downstream signaling. |
Detailed Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Complex Formation:
-
Dilute 5 µL of a 20 µM siRNA stock in 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent in 245 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex to each well containing 2 mL of complete medium.
-
Incubation: Incubate cells for 48-72 hours before proceeding with downstream assays.
2. Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies overnight at 4°C. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat cells with the compound of interest or perform siRNA transfection.
-
Assay: At the desired time points, add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Conclusion
While the specific molecule "this compound" could not be identified in a biological context, the principles and methodologies outlined in this guide provide a robust framework for validating the mechanism of action of any novel compound. By combining gene silencing techniques with phenotypic and molecular assays, researchers can confidently elucidate the specific targets and pathways through which a drug exerts its therapeutic effects. This rigorous validation is a critical step in the drug development pipeline, ensuring both efficacy and safety. Should "this compound" be an alternative designation for a known biological entity, providing this information will allow for a specific and detailed analysis as originally intended.
Comparative Analysis of SW43 and its Analogs: A Comprehensive Guide
Due to the absence of publicly available information regarding a compound designated as "SW43," this guide is unable to provide a direct comparative study of this compound and its analogs. Extensive searches have not yielded any specific data related to the biological activity, mechanism of action, or chemical structure of a molecule referred to as this compound.
This guide will, however, establish a comprehensive framework for conducting and presenting such a comparative study, which can be utilized once information about this compound and its analogs becomes accessible. The methodologies, data presentation formats, and visualization standards outlined below are designed to meet the rigorous requirements of researchers, scientists, and drug development professionals.
Data Presentation: A Framework for Quantitative Comparison
To facilitate a clear and objective comparison of this compound and its analogs, all quantitative data should be summarized in tabular format. The following tables provide templates for organizing key experimental results.
Table 1: In Vitro Potency and Selectivity
This table is designed to compare the potency of the compounds against their primary target and assess their selectivity against related off-targets.
| Compound | Target IC₅₀/EC₅₀ (nM) | Off-Target 1 IC₅₀/EC₅₀ (nM) | Off-Target 2 IC₅₀/EC₅₀ (nM) | Selectivity Index (Off-Target 1/Target) |
| This compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| ... | Data | Data | Data | Data |
Table 2: Cellular Activity
This table will capture the effects of the compounds on cellular processes, providing insights into their functional consequences.
| Compound | Cell Proliferation GI₅₀ (µM) | Apoptosis Induction (% of Control) | Biomarker Modulation (Fold Change) |
| This compound | Data | Data | Data |
| Analog 1 | Data | Data | Data |
| Analog 2 | Data | Data | Data |
| ... | Data | Data | Data |
Table 3: Pharmacokinetic Properties
This table will summarize key pharmacokinetic parameters, which are crucial for evaluating the drug-like properties of the compounds.
| Compound | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| ... | Data | Data | Data | Data |
Experimental Protocols: Methodological Transparency
Detailed and reproducible experimental protocols are fundamental to the validity of any comparative study. The following sections outline the necessary components for key experimental methodologies.
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.
-
Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate IC₅₀ values using a non-linear regression curve fit.
-
2. Cell Viability Assay
-
Objective: To measure the effect of the compounds on the proliferation of a specific cell line.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 72 hours.
-
Add the viability reagent and measure the luminescence.
-
Calculate the concentration that inhibits cell growth by 50% (GI₅₀).
-
3. Western Blot Analysis
-
Objective: To assess the modulation of a specific signaling pathway biomarker.
-
Materials: Cell lysates, primary antibodies, HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Mandatory Visualizations: Elucidating Complex Relationships
Visual representations are essential for conveying complex biological pathways and experimental workflows. The following are examples of diagrams that should be generated using Graphviz (DOT language).
Signaling Pathway
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound and its analogs.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
This diagram outlines the steps involved in a typical cell-based assay workflow.
Safety Operating Guide
Navigating the Disposal of Ambiguously Labeled Waste: A Procedural Guide
In a laboratory setting, the proper identification and disposal of chemical waste is paramount for ensuring safety and regulatory compliance. When encountering a waste stream labeled with a non-standard or unfamiliar identifier, such as "SW43," a systematic approach is required to manage its disposal safely and effectively. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to navigate the disposal of such materials, fostering a culture of safety and responsibility.
Immediate Safety and Identification Protocol
The disposal of any chemical waste is strictly prohibited without accurate identification. Federal and state regulations impose significant penalties for the improper handling and transportation of unidentified hazardous materials.[1] The primary step is to treat the unknown substance as potentially hazardous until its identity and properties are confirmed.
Step 1: Initial Assessment and Containment
-
Do Not Dispose: Immediately cease any plans for disposal.
-
Isolate the Container: If safe to do so, move the container to a designated hazardous waste accumulation area. Ensure it is segregated from other incompatible wastes.[2]
-
Inspect the Container: Check the container for any signs of deterioration, leaks, or pressure buildup. Do not open a container if you suspect it may react adversely.[1]
-
Preliminary Labeling: Label the container clearly with the words "Hazardous Waste" and "Pending Analysis."[1] This communicates the status of the container to all laboratory personnel.
Step 2: Information Gathering and Characterization
-
Consult Personnel: Inquire with the Principal Investigator, Lab Supervisor, and other researchers who may have knowledge of the processes that could have generated this waste.[2][3] Someone may recognize the contents or the identifier.
-
Review Laboratory Records: Examine laboratory notebooks, chemical inventories, and past experiments conducted in the area where the waste was found. The waste could be derived from reagents present in the lab.[2]
-
Basic Characterization (if safe): If it can be done without risk of exposure or reaction, perform simple tests to narrow down the properties of the waste.
Step 3: Formal Identification and Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for managing hazardous waste. Provide them with all the information you have gathered. They can guide you on the next steps, which may include professional analysis.
-
Waste Profile: A comprehensive waste profile will likely be required by the disposal facility. This document includes a description of the waste, its physical and chemical properties, and any known hazards.[5]
-
Professional Analysis: If the identity of the waste cannot be determined through internal efforts, EHS will likely arrange for a certified laboratory to analyze a sample of the waste.[3]
-
Final Disposal: Once the waste is properly characterized, it can be disposed of through the appropriate hazardous waste stream, following all federal, state, and local regulations.
Understanding Hazardous Waste Characteristics
To aid in the characterization of unknown waste, it is essential to be familiar with the primary characteristics that define a waste as hazardous according to the Environmental Protection Agency (EPA).
| Hazardous Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[6] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.[4] | D002 |
| Reactivity | Wastes that are unstable, react violently with water, are capable of detonation or explosive reaction, or generate toxic gases.[6] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to identify wastes that can leach toxic contaminants into groundwater.[6] | D004 - D043 |
Workflow for Handling Unidentified Waste (e.g., "this compound")
The following diagram illustrates the decision-making process for managing a waste container with an unknown or ambiguous label.
References
Essential Safety and Operational Protocols for Handling SW43
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of specialized compounds like SW43 is paramount. This compound is a synthetic ligand with high affinity and selectivity for the sigma-2 (σ2) receptor, which is often studied in the context of cancer and neurodegenerative diseases. Given its biological activity and research-use-only status, adherence to strict safety and handling protocols is crucial to minimize exposure and ensure experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Goggles provide better protection against splashes. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing. |
| Respiratory | Fume Hood or Respirator | A certified chemical fume hood should be used when weighing or otherwise handling the powdered form of this compound to prevent inhalation of aerosols. |
Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled and accessible only to authorized personnel.
2. Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood.
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.
-
When working with cell cultures or animal models, follow all relevant institutional guidelines for the handling of biologically active compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical disposal. |
| Contaminated PPE | Used gloves, lab coats, and other PPE should be disposed of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a research laboratory, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
This procedural guidance is intended to provide a framework for the safe handling of the research compound this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are familiar with the specific safety resources and protocols of their institution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
